molecular formula C51H79NO13 B15609490 Rapamycin-d3

Rapamycin-d3

Número de catálogo: B15609490
Peso molecular: 917.2 g/mol
Clave InChI: QFJCIRLUMZQUOT-QNAMYDBASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rapamycin-d3 is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C51H79NO13

Peso molecular

917.2 g/mol

Nombre IUPAC

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3

Clave InChI

QFJCIRLUMZQUOT-QNAMYDBASA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Rapamycin (B549165). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation and analytical validation of this isotopically labeled compound.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide produced by the bacterium Streptomyces hygroscopicus. It is a highly specific allosteric inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] By forming a complex with the immunophilin FKBP12, Rapamycin binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting its downstream signaling.[2]

This compound, formally known as 7-O-demethyl-7-O-(methyl-d3)-rapamycin, is a valuable tool in pharmaceutical research.[2] The incorporation of deuterium (B1214612) at the 7-O-methyl position provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and metabolism studies of Rapamycin using mass spectrometry-based assays.[2] Deuteration at metabolically active sites can also alter the pharmacokinetic profile of a drug, potentially leading to improved stability and reduced clearance.[3]

This guide details a plausible synthetic route to this compound and outlines the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a targeted methylation of the 7-O-demethyl Rapamycin precursor using a deuterated methylating agent.

Synthetic Scheme

Synthesis_of_Rapamycin_d3 7-O-demethyl Rapamycin 7-O-demethyl Rapamycin This compound This compound 7-O-demethyl Rapamycin->this compound Methylation reagents CD3I, Base (e.g., Ag2O or NaH) Solvent (e.g., DCM or DMF) reagents->this compound

A plausible synthetic route for this compound.
Experimental Protocol

Materials:

  • 7-O-demethyl Rapamycin (Starting Material)[4]

  • Deuterated methyl iodide (CD₃I)

  • Silver (I) oxide (Ag₂O) or Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-O-demethyl Rapamycin (1 equivalent) in anhydrous DCM or DMF.

  • Addition of Base and Methylating Agent: To the solution, add Ag₂O (2-3 equivalents) or portion-wise addition of NaH (1.2 equivalents) at 0 °C. Stir the suspension for 30 minutes. Add deuterated methyl iodide (1.5-2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • If using Ag₂O, filter the reaction mixture through a pad of celite and wash with DCM.

    • If using NaH, carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Extraction: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
Chemical Name 7-O-demethyl-7-O-(methyl-d3)-rapamycin[2]
Synonyms Sirolimus-d3[2]
Molecular Formula C₅₁H₇₆D₃NO₁₃[5]
Molecular Weight 917.21 g/mol [6]
Appearance White to off-white solid
Purity (HPLC) ≥97%
Isotopic Purity ≥98% deuterated forms (d₁-d₃)[2]
Storage Store at -20°C, protect from light and moisture[5]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound and verify the site of deuteration. The spectra are expected to be very similar to that of Rapamycin, with the key difference being the absence of the 7-O-methyl proton signal and a characteristic triplet in the ¹³C NMR for the CD₃ group.

Expected ¹H NMR Data (400 MHz, CDCl₃):

The ¹H NMR spectrum will show complex multiplets corresponding to the macrolide structure. The most significant observation will be the absence of the singlet corresponding to the O-methyl protons, which in Rapamycin appears around δ 3.4 ppm. All other signals are expected to be consistent with the Rapamycin structure.[7]

Expected ¹³C NMR Data (100 MHz, CDCl₃):

The ¹³C NMR spectrum will display numerous signals corresponding to the carbon atoms of the Rapamycin backbone. The signal for the 7-O-methyl carbon will appear as a multiplet (due to C-D coupling) around δ 56-58 ppm, confirming the incorporation of the deuterated methyl group. The chemical shifts of other carbons will be largely unaffected.[8]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.

Expected Mass Spectrometry Data:

Ionization ModeExpected m/zComments
ESI+940.6 [M+Na]⁺, 918.6 [M+H]⁺Confirms the incorporation of three deuterium atoms.

The fragmentation pattern in MS/MS analysis is expected to be similar to that of Rapamycin, with fragments containing the 7-O-methyl-d3 group showing a mass shift of +3 Da.

Chromatographic Purity

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized this compound.

HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Column Temp. 50 °C
Detection UV at 278 nm
Injection Vol. 10 µL
Expected Purity ≥97%

(This method is adapted from published methods for Rapamycin and its impurities and may require optimization.)[9][10]

Mechanism of Action: mTOR Signaling Pathway

This compound is expected to have the same mechanism of action as Rapamycin. It acts as an inhibitor of mTORC1.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibits

Simplified mTOR signaling pathway showing the point of inhibition by the this compound/FKBP12 complex.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_final Final Product Start 7-O-demethyl Rapamycin Reaction Deuteromethylation Start->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Purity Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Isotopic_Purity Isotopic Purity MS->Isotopic_Purity Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Qualified this compound Structure_Confirmation->Final_Product Purity_Assessment->Final_Product Isotopic_Purity->Final_Product

References

A Comprehensive Technical Guide to the Chemical Properties and Purity Analysis of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Rapamycin-d3, a deuterated form of the potent mTOR inhibitor, Rapamycin (B549165). It further details the established analytical methodologies for its purity assessment, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Chemical Properties of this compound

This compound, also known as Sirolimus-d3, is the deuterium-labeled counterpart of Rapamycin.[1] The incorporation of deuterium (B1214612) isotopes makes it a suitable internal standard for the quantification of Rapamycin in various biological matrices by mass spectrometry.[2][3]

PropertyValueCitations
Molecular Formula C₅₁H₇₆D₃NO₁₃[2][3][4][5]
Molecular Weight 917.19 g/mol [1][4][5]
CAS Number 392711-19-2[1][2][4][5]
Synonyms Sirolimus-d3, AY-22989-d3[1][2]
Appearance White to Light Yellow Solid[6]
Purity ≥97-98%[2][5][7]
Storage Conditions Store at -20°C in a freezer, protected from light.[5][6]
UV max (λmax) 268, 278, 289 nm[2][3]
SolubilityConcentrationCitations
Ethanol 50 mg/mL[2][3][4]
DMSO 25 mg/mL - 125 mg/mL[2][3][4]
Methanol (B129727) 25 mg/mL[2][3]
Chloroform (B151607) 5 mg/mL[2][3]

Biological Context: The mTOR Signaling Pathway

Rapamycin functions as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[8][9] It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2][3] The mTOR pathway is a central regulator in mammalian physiology and its dysregulation is implicated in various diseases, including cancer and diabetes.[9][10]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 Protein_Synthesis Protein Synthesis (via S6K1, 4E-BP1) mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy mTORC1->Autophagy Cell_Survival Cell Survival & Proliferation mTORC2->Cell_Survival Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 by Rapamycin.

Purity Analysis: Methodologies and Protocols

The purity of this compound is critical for its use as an analytical standard. Several chromatographic and spectroscopic methods are employed for its characterization and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of Rapamycin and its analogs. It separates the main compound from impurities and potential degradants.[11][12]

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on a validated method for Rapamycin analysis.[11][12]

ParameterSpecification
Column C8, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Methanol and Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 57°C
Detection UV at 277 nm
Linear Range 0.025 - 2 µg/mL
Limit of Quantification (LOQ) 25 ng/mL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol.

  • Perform serial dilutions with the mobile phase to achieve concentrations within the linear range of the assay.

  • Inject the prepared samples into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for quantifying this compound, especially in complex biological matrices.[13][14] It is frequently used in pharmacokinetic and bioanalytical studies.

Experimental Protocol: LC-MS/MS for Quantification

This protocol is a composite based on methods developed for Rapamycin analysis in biological samples.[13][14]

ParameterSpecification
Chromatography Reversed-Phase
Analytical Column C8 or C18 (e.g., Xterra C8, 50 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution using solvents like acetonitrile (B52724) and water with formic acid.
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Multiple Reaction Monitoring (MRM)
MRM Transition For Rapamycin: m/z 936.6 → 409.3 (example)

Sample Preparation (Protein Precipitation):

  • To a 0.1 mL aliquot of the sample (e.g., whole blood, tissue homogenate), add a precipitating solution (e.g., methanol or acetonitrile) containing the internal standard (if this compound is not the analyte).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or a 96-well plate for injection into the LC-MS/MS system.[13]

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent (e.g., Methanol) A->B C Perform Serial Dilutions B->C D Inject Sample into LC-MS/MS System C->D E Chromatographic Separation (e.g., C18 Column) D->E F Mass Spectrometric Detection (ESI+, MRM) E->F G Integrate Chromatographic Peaks F->G H Generate Calibration Curve G->H I Calculate Purity / Concentration H->I

Caption: General workflow for purity analysis of this compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. It can verify the molecular structure and provide insights into the presence of conformational isomers in solution, which is a known characteristic of Rapamycin.[15][16][17] High-field ¹H and ¹³C NMR are used to provide detailed structural corroboration.[16][17]

Methodology Overview:

  • Structural Confirmation: The NMR spectrum of this compound is compared against a reference spectrum or the known spectrum of unlabeled Rapamycin to confirm its structural integrity.

  • Isotopic Purity: While mass spectrometry is more common for determining isotopic distribution, high-resolution NMR can sometimes provide information on the position and extent of deuteration.

  • Isomer Analysis: Rapamycin can exist as a mixture of conformational isomers in solution due to hindered rotation around an amide bond.[16][17] NMR is capable of detecting and quantifying these different isomers.

Typical Experimental Conditions:

  • Solvent: Deuterated chloroform (CDCl₃) is commonly used.[18]

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are employed for better spectral dispersion and resolution.[16]

  • Analysis: Both ¹H and ¹³C NMR spectra are acquired and analyzed to assign chemical shifts and confirm the structure.[16] A certificate of analysis may report that the NMR spectrum "Conforms to Structure".[6]

References

A Technical Guide to the Physicochemical Properties of Deuterated Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated rapamycin (B549165) in comparison to its non-deuterated counterpart, sirolimus. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms at key metabolic sites, is a promising strategy to enhance the pharmacokinetic and pharmacodynamic profile of therapeutic agents. While extensive data exists for sirolimus, publicly available quantitative data for deuterated rapamycin is limited. This guide synthesizes the available information and provides a theoretical framework based on the kinetic isotope effect to anticipate the properties of deuterated rapamycin. Detailed experimental protocols for the characterization of these properties and relevant signaling pathways are also presented to facilitate further research and development in this area.

Introduction: The Rationale for Deuterating Rapamycin

Rapamycin (sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2][3] Despite its therapeutic efficacy, rapamycin exhibits challenging physicochemical properties, including very low aqueous solubility and instability in aqueous solutions, particularly at neutral and basic pH.[4][5] These characteristics can limit its bioavailability and present formulation challenges.

Deuteration of pharmaceuticals is a strategy employed to improve their metabolic stability.[6][7] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 family, the stronger C-D bond can slow down this process.[6][8] This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including reduced clearance, longer half-life, and potentially lower toxicity due to altered metabolite formation.[7][8]

A patent for deuterated rapamycin suggests that deuteration is intended to create a more stable molecule with improved bioavailability and a better pharmacokinetic profile.[8] While direct comparative studies with quantitative data are not widely available in the public domain, this guide will present the known properties of rapamycin and the theoretically expected properties of its deuterated analogue.

Comparative Physicochemical Properties

The following tables summarize the available quantitative data for rapamycin (sirolimus) and provides information on deuterated rapamycin where available. The expected properties of deuterated rapamycin are based on the principles of the kinetic isotope effect.

Table 1: General Properties

PropertyRapamycin (Sirolimus)Deuterated Rapamycin (Rapamycin-d3)Reference(s)
Chemical Formula C₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃[9][10]
Molecular Weight 914.17 g/mol 917.19 g/mol [9][10]
Appearance White to off-white crystalline powderNot publicly available
pKa No ionizable groups in the pH range of 1-10Expected to be similar to rapamycin[5]
LogP 4.3Expected to be similar to rapamycin[11]

Table 2: Solubility Profile

SolventRapamycin (Sirolimus) SolubilityDeuterated Rapamycin (this compound) SolubilityReference(s)
Water 2.6 µg/mL (practically insoluble)Not publicly available, but expected to be similarly low[5]
Ethanol 50 mg/mL50 mg/mL[10]
Methanol Soluble25 mg/mL[10]
DMSO 200 mg/mL25 mg/mL[2][10]
Chloroform Soluble5 mg/mL[10]

Table 3: Stability Profile

ConditionRapamycin (Sirolimus) StabilityDeuterated Rapamycin (this compound) StabilityReference(s)
Aqueous Solution (pH 7.3) Half-life of approximately 200-890 hours in acetonitrile-water mixturesExpected to be more stable due to the kinetic isotope effect slowing degradation pathways.[8][12]
Aqueous Solution (pH 12.2) Half-life reduced by 3 orders of magnitude compared to pH 7.3Expected to be more stable than rapamycin under basic conditions.[12]
Solid State Stable for at least 12 months at -20°CStable for ≥ 1 year at -20°C[2]
Whole Blood (4°C and 30°C) Stable for up to 8 daysNot publicly available

Table 4: Metabolic Profile

ParameterRapamycin (Sirolimus)Deuterated Rapamycin (this compound)Reference(s)
Primary Metabolism Primarily metabolized by CYP3A4/5 in the liver and intestine.[13]Expected to be metabolized by the same enzymes, but at a slower rate.[8][8][13]
Metabolic Pathways O-demethylation and hydroxylation are major pathways.[13]Deuteration at metabolic sites is expected to slow these pathways.[8][8][13]
Major Metabolites Several hydroxylated and demethylated metabolites have been identified.[13]The formation of metabolites resulting from C-D bond cleavage is expected to be reduced.[8][8][13]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties discussed above.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the test compound (rapamycin or deuterated rapamycin) is added to a vial containing an aqueous medium of interest (e.g., deionized water, phosphate-buffered saline at a specific pH).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solids. The supernatant is then carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Assessment of Chemical Stability in Aqueous Solutions

A stability-indicating HPLC method is crucial for accurately determining the degradation of the parent compound and the formation of degradation products over time.

Protocol:

  • Preparation of Test Solutions: Stock solutions of the test compound are prepared in a suitable organic solvent (e.g., methanol) and then diluted into the aqueous buffers of interest (e.g., pH 1.2, 4.5, 6.8, 7.4) to a known initial concentration.

  • Incubation: The solutions are stored under controlled conditions of temperature (e.g., 4°C, 25°C, 40°C) and light (protected from light or exposed to a specific light source).

  • Sampling: Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.

  • Data Analysis: The natural logarithm of the concentration of the remaining drug is plotted against time. The degradation rate constant (k) is determined from the slope of the linear regression line, and the half-life (t₁/₂) is calculated using the equation: t₁/₂ = 0.693/k.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and the test compound at a specified concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

  • Time-Point Sampling and Reaction Termination: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the curve represents the elimination rate constant. From this, the in vitro half-life and intrinsic clearance can be calculated.

Mandatory Visualizations

Signaling Pathway

mTOR_Signaling_Pathway mTOR Signaling Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) receptor Receptor Tyrosine Kinase growth_factors->receptor amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inactivation rheb Rheb tsc->rheb Inactivation rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 Inactivation autophagy Autophagy mtorc1->autophagy Inhibition protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 fkbp12->mtorc1 Inhibition

Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.

Experimental Workflow

Experimental_Workflow Workflow for Physicochemical Property Comparison start Start: Obtain Rapamycin and Deuterated Rapamycin solubility Aqueous Solubility (Shake-Flask Method) start->solubility stability Chemical Stability (HPLC-UV) start->stability metabolism Metabolic Stability (Human Liver Microsomes) start->metabolism data_analysis Data Analysis and Comparison solubility->data_analysis stability->data_analysis metabolism->data_analysis report Generate Comparative Physicochemical Profile data_analysis->report end End report->end

Caption: A general experimental workflow for comparing the physicochemical properties of deuterated and non-deuterated rapamycin.

Conclusion

Deuteration of rapamycin presents a compelling strategy to overcome some of the inherent physicochemical and pharmacokinetic limitations of the parent molecule. The foundational principle of the kinetic isotope effect strongly suggests that deuterated rapamycin will exhibit enhanced metabolic stability, potentially leading to improved bioavailability and a more favorable dosing regimen. While direct comparative data on properties such as aqueous solubility and stability are not yet widely published, the experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct such pivotal studies. The continued investigation into the physicochemical properties of deuterated rapamycin is critical for unlocking its full therapeutic potential and advancing its development as a next-generation mTOR inhibitor.

References

Mechanism of Action of Deuterated Rapamycin in mTOR Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The mechanistic Target of Rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that serves as a central regulator for cellular growth, metabolism, and proliferation. Its inhibitor, rapamycin, is a cornerstone for immunosuppressive and anti-cancer therapies. However, the clinical utility of rapamycin can be limited by its pharmacokinetic profile, including rapid metabolism. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium (B1214612), offers a promising approach to enhance the therapeutic properties of rapamycin. By slowing the rate of metabolic degradation, deuterated rapamycin is designed to exhibit a longer half-life, increased systemic exposure, and more sustained engagement with its target, the mTOR Complex 1 (mTORC1). This guide provides an in-depth technical overview of the mTOR signaling pathway, the mechanism of rapamycin, the biochemical rationale for deuteration, and the experimental protocols used to evaluate such compounds.

The mTOR Signaling Pathway: A Master Regulator of Cellular Homeostasis

The mTOR kinase is a foundational component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as signaling hubs, integrating inputs from various environmental cues such as growth factors, nutrients (especially amino acids), and cellular energy status to control a wide array of cellular processes.[3][4][5]

  • mTOR Complex 1 (mTORC1): Composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), and the inhibitory subunits PRAS40 and DEPTOR.[1][6] mTORC1 is acutely sensitive to inhibition by rapamycin.[2] It primarily regulates cell growth, protein synthesis, and autophagy by phosphorylating key downstream targets, including S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7]

  • mTOR Complex 2 (mTORC2): Contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSin1, and Protor.[3][8] mTORC2 is considered largely insensitive to acute rapamycin treatment.[2][9] It is activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization by phosphorylating targets such as Akt (at serine 473), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and Protein Kinase C α (PKCα).[7][9]

Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, neurodegeneration, and autoimmune disorders.[4][10]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors & Cellular Processes GrowthFactors Growth Factors (e.g., Insulin (B600854), IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 (Rictor, mLST8) GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 (Raptor, mLST8) AminoAcids->mTORC1 Act EnergyStatus Energy Status (AMP/ATP Ratio) AMPK AMPK EnergyStatus->AMPK Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inh Akt->mTORC1 Act Rheb Rheb TSC_Complex->Rheb Inh Rheb->mTORC1 Act AMPK->TSC_Complex Act S6K1 S6K1 mTORC1->S6K1 Phos FourEBP1 4E-BP1 mTORC1->FourEBP1 Phos Autophagy Autophagy mTORC1->Autophagy Inh mTORC2->Akt Phos (S473) Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inh

Caption: The mTOR signaling network integrates diverse upstream signals to control cellular processes via the distinct mTORC1 and mTORC2 complexes.

Core Mechanism of Rapamycin Action

Rapamycin does not inhibit mTOR directly. Instead, it acts as a molecular "glue." It first binds with high affinity to the intracellular immunophilin FK506-binding protein 12 (FKBP12).[11][12] This newly formed rapamycin-FKBP12 complex then binds to a specific site on mTOR known as the FKBP12-Rapamycin Binding (FRB) domain, which is located just N-terminal to the kinase domain.[13][14]

This ternary complex formation (mTOR-rapamycin-FKBP12) allosterically inhibits mTORC1 activity. It is thought to function by preventing substrates, such as S6K1 and 4E-BP1, from accessing the mTOR catalytic site.[9][13] The inhibition is substrate- and phosphorylation-site dependent, leading to an incomplete blockade of all mTORC1 functions.[11][13] While chronic or prolonged rapamycin treatment can disrupt the assembly and signaling of mTORC2 in certain cell types, the complex is generally considered resistant to acute inhibition because the Rictor component is believed to mask the FRB domain.[3][8][11]

Rapamycin_MoA cluster_mTORC1 mTORC1 cluster_inhibition Rapamycin Rapamycin Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 FRB FRB Domain Rapamycin_FKBP12->FRB Binds mTOR mTOR Kinase Raptor Raptor S6K1 S6K1 mTOR->S6K1 Phosphorylates FRB->Inhibition pS6K1 p-S6K1 Inhibition->mTOR Allosteric Inhibition

Caption: Rapamycin forms a complex with FKBP12, which then binds to the FRB domain of mTOR to allosterically inhibit mTORC1 activity.

Deuterated Rapamycin: A Strategy for Enhanced Pharmacokinetics

The therapeutic efficacy of many drugs is limited by their rate of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Rapamycin is a substrate for CYP3A enzymes and is metabolized through demethylation and hydroxylation.[15][16] This metabolic breakdown leads to the clearance of the active drug from the body.

The principle behind deuterated rapamycin is the Deuterium Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. When deuterium is placed at a position on the drug molecule that is a primary site of metabolism (a metabolic "hotspot"), the enzymatic reaction that cleaves this bond is significantly slowed.[17]

For rapamycin, this involves substituting deuterium for hydrogen on the methyl groups targeted by CYP3A enzymes.[17] This modification does not alter the drug's shape or its ability to form the inhibitory complex with FKBP12 and mTOR. However, it is designed to achieve the following:

  • Slower Metabolism: Reduced rate of oxidation and breakdown by CYP enzymes.[17]

  • Reduced Metabolite Formation: Lower levels of demethylated and other metabolites.[17]

  • Improved Pharmacokinetic (PK) Profile: This translates to lower clearance, a longer biological half-life, and greater overall drug exposure (Area Under the Curve, AUC) for a given dose.[17]

These enhanced PK properties are expected to lead to more sustained and stable blood concentrations of the active drug, potentially improving therapeutic efficacy and allowing for modified dosing regimens.

Deuteration_Concept cluster_molecule Molecular Level cluster_effect Pharmacokinetic Effect CH_Bond Metabolic Hotspot (C-H Bond) Deuteration Deuterium Substitution CH_Bond->Deuteration CD_Bond Strengthened (C-D Bond) Deuteration->CD_Bond Metabolism Slower Enzymatic Metabolism CD_Bond->Metabolism PK_Profile Improved PK Profile (↑ Half-life, ↑ AUC) Metabolism->PK_Profile Efficacy Sustained Target Inhibition & Efficacy PK_Profile->Efficacy

Caption: The logical workflow from deuterium substitution at a metabolic site to an anticipated improvement in pharmacokinetic profile and efficacy.

Data Presentation: Anticipated Pharmacokinetic Profile

While extensive clinical data comparing rapamycin and its deuterated analogs are not widely published, the anticipated changes to the pharmacokinetic profile can be summarized based on the mechanism of the kinetic isotope effect.

ParameterStandard Rapamycin ProfileExpected Change with Deuterated RapamycinRationale for Change
Metabolism Rapidly metabolized by CYP3A enzymes via demethylation and hydroxylation.[15][16]Decreased The stronger C-D bond at metabolic hotspots slows the rate of enzymatic cleavage (Kinetic Isotope Effect).[17]
Metabolite Formation Major metabolites include 41-O-demethyl rapamycin.[15]Decreased Slower metabolism directly leads to a reduced rate of metabolite formation.[17]
Systemic Clearance (CL) Moderate to high clearance.Decreased Clearance is largely dependent on the rate of metabolism; slower metabolism reduces clearance.
Biological Half-life (t½) Relatively long, but variable (approx. 60 hours in healthy volunteers).[16]Increased Slower clearance results in the drug remaining in circulation for a longer period.[17]
Area Under the Curve (AUC) Dose-proportional.[18]Increased For a given dose, decreased clearance leads to greater total drug exposure over time.
Bioavailability Low and variable.Potentially Increased May be improved due to reduced first-pass metabolism in the gut wall and liver.

Key Experimental Methodologies for Evaluation

Evaluating the mechanism and efficacy of a novel mTOR inhibitor like deuterated rapamycin requires a multi-tiered approach, progressing from in vitro biochemical assays to cell-based models and finally to in vivo pharmacokinetic and pharmacodynamic studies.

Western Blot Analysis of mTORC1/2 Signaling
  • Objective: To determine the effect of the inhibitor on the phosphorylation status of key downstream targets of mTORC1 (p-S6K1, p-4E-BP1) and mTORC2 (p-Akt S473).

  • Methodology:

    • Cell Culture and Treatment: Select a relevant cell line (e.g., HEK293, cancer cell lines with active PI3K/mTOR signaling). Culture cells to ~80% confluency.

    • Stimulation & Inhibition: Serum-starve cells to reduce basal signaling, then stimulate with a growth factor (e.g., insulin or IGF-1) in the presence of varying concentrations of deuterated rapamycin or control vehicle for a specified time.

    • Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Determine protein concentration in lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473)) and total protein antibodies as loading controls.

    • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Quantify band intensity using densitometry software.

In Vitro mTOR Kinase Assay
  • Objective: To directly measure the inhibitory activity (IC50) of the compound on the enzymatic function of purified mTOR complexes.

  • Methodology:

    • Source of Kinase: Use immunopurified mTORC1 from cell lysates or a recombinant mTOR kinase domain.

    • Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a recombinant, inactive S6K1), and ATP (often [γ-32P]ATP for radiometric detection) in a kinase reaction buffer.

    • Inhibitor Addition: Add varying concentrations of the test compound (deuterated rapamycin) pre-incubated with FKBP12.

    • Incubation: Allow the kinase reaction to proceed at 30°C for a set time (e.g., 20-30 minutes).

    • Termination and Detection: Stop the reaction. If using a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, use a fluorescence-based method (e.g., LanthaScreen™) with a phosphospecific antibody for detection.[19]

    • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Pharmacokinetic (PK) Study in Animal Models
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of deuterated rapamycin in vivo and compare it to standard rapamycin.

  • Methodology:

    • Animal Model: Use a suitable animal model, such as male CD2F1 mice or Sprague-Dawley rats.

    • Dosing: Administer a single dose of deuterated rapamycin and standard rapamycin to separate cohorts via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Blood Sampling: Collect whole blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

    • Sample Processing: Process blood samples to extract the drug and its metabolites. This typically involves protein precipitation followed by solid-phase or liquid-liquid extraction.

    • LC-MS/MS Analysis: Quantify the concentration of the parent drug and its major metabolites in each sample using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), and t½ (half-life).

Workflow_Diagram cluster_0 cluster_1 cluster_2 InVitro Step 1: In Vitro Biochemical Assays CellBased Step 2: Cell-Based Functional Assays InVitro->CellBased InVivo Step 3: In Vivo PK/PD Studies CellBased->InVivo Conclusion Evaluation of Therapeutic Potential InVivo->Conclusion KinaseAssay mTOR Kinase Assay (IC50 Determination) BindingAssay Binding Affinity Assay (Kd Measurement) WesternBlot Western Blot (Pathway Modulation) ProlifAssay Cell Proliferation Assay (EC50) PK_Study Pharmacokinetic Study (AUC, t½, CL) PD_Study Pharmacodynamic Study (Target Engagement in Tumors)

Caption: A typical preclinical workflow for evaluating the efficacy and mechanism of an mTOR inhibitor like deuterated rapamycin.

Conclusion

Deuterated rapamycin represents a chemically conservative yet potentially powerful modification of a well-established mTOR inhibitor. The core mechanism of action—the formation of an inhibitory complex with FKBP12 that allosterically blocks mTORC1—remains unchanged. The innovation lies in leveraging the deuterium kinetic isotope effect to fundamentally alter the drug's metabolic fate. By slowing the rate of oxidative metabolism, deuteration is designed to improve the pharmacokinetic profile, leading to a longer half-life, reduced clearance, and greater systemic exposure. These enhancements promise more sustained and stable target inhibition, which could translate into improved clinical efficacy and more convenient dosing schedules for patients. Further preclinical and clinical studies are essential to fully quantify these anticipated benefits and establish the therapeutic advantages of deuterated rapamycin in the treatment of mTOR-driven diseases.

References

Isotopic Labeling of Rapamycin for Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of rapamycin (B549165) for metabolic research. It covers the core principles of isotopic labeling, detailed experimental protocols for synthesis and analysis, and the application of labeled rapamycin in understanding its metabolic fate and its effects on cellular signaling.

Introduction to Isotopic Labeling of Rapamycin

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H, deuterium), researchers can track the molecule and its metabolites through complex biochemical pathways. In the context of rapamycin (also known as sirolimus), a potent mTOR inhibitor with profound effects on metabolism, isotopic labeling offers an invaluable tool to:

  • Elucidate its metabolic pathways and identify novel metabolites.

  • Quantify the distribution and accumulation of rapamycin and its metabolites in various tissues.

  • Determine the pharmacokinetic properties of the drug with high precision.

  • Investigate the downstream metabolic consequences of mTOR inhibition.

Commonly used stable isotopes for labeling rapamycin include Carbon-13 (¹³C) and Deuterium (B1214612) (²H). ¹³C-labeling is particularly useful for metabolic flux analysis, where the incorporation of labeled carbon atoms into downstream metabolites can reveal the activity of specific metabolic pathways. Deuterium labeling can be used to alter the pharmacokinetic profile of rapamycin, often by slowing down its metabolism, which can help in studying its long-term effects.

Synthesis of Isotopically Labeled Rapamycin

The introduction of isotopic labels into a complex natural product like rapamycin can be achieved through chemical synthesis or biosynthesis.

Biosynthesis of ¹³C-Labeled Rapamycin

The most common and efficient method for producing uniformly ¹³C-labeled rapamycin is through fermentation of the producing microorganism, Streptomyces hygroscopicus, using ¹³C-labeled precursors. The core structure of rapamycin is a polyketide, synthesized from acetate (B1210297) and propionate (B1217596) units, and also incorporates L-pipecolate derived from L-lysine.

Experimental Protocol: Biosynthesis of ¹³C-Labeled Rapamycin

  • Precursor Selection: Choose a suitable ¹³C-labeled precursor based on the desired labeling pattern. For uniform labeling, [U-¹³C]-glucose can be used as the primary carbon source in the fermentation medium. For specific labeling, ¹³C-labeled acetate, propionate, or L-lysine can be used.

  • Culture Preparation: Prepare a seed culture of Streptomyces hygroscopicus in a suitable medium (e.g., GYM broth).

  • Fermentation: Inoculate a production medium containing the ¹³C-labeled precursor with the seed culture. The production medium typically contains a nitrogen source (e.g., yeast extract, peptone), minerals, and the labeled carbon source.

  • Incubation: Incubate the culture under optimal conditions for rapamycin production (e.g., 28-30°C, 200-250 rpm) for a period of 5-10 days.

  • Extraction: After fermentation, harvest the mycelia by centrifugation. Extract rapamycin from the mycelia using an organic solvent such as methanol (B129727) or ethyl acetate.

  • Purification: Purify the ¹³C-labeled rapamycin from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and isotopic enrichment of the purified ¹³C-rapamycin using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of Deuterated Rapamycin

Deuterium can be incorporated into the rapamycin molecule at specific positions through chemical reactions. This is often done to investigate the kinetic isotope effect on drug metabolism.

Experimental Protocol: Synthesis of Deuterated Rapamycin

  • Site Selection: Identify the sites on the rapamycin molecule that are susceptible to metabolic modification, typically through oxidation by cytochrome P450 enzymes. Methyl groups are common targets for deuteration.

  • Deuteration Reaction: Employ a suitable chemical reaction to introduce deuterium. For example, a C-H bond can be replaced with a C-D bond through a base-catalyzed exchange reaction using a deuterium source like D₂O, or through reduction of a suitable precursor with a deuterated reducing agent.

  • Purification: Purify the deuterated rapamycin from the reaction mixture using HPLC.

  • Verification: Confirm the position and extent of deuteration using MS and NMR spectroscopy.

Experimental Design for Metabolic Research

A typical experimental workflow for studying the metabolism of rapamycin using an isotopically labeled version involves several key steps, from administration to the biological system to the final data analysis.

In Vitro Studies (Cell Culture)

Experimental Protocol: Metabolic Tracing in Cell Culture

  • Cell Culture: Culture the cells of interest (e.g., cancer cell lines, primary hepatocytes) to the desired confluency.

  • Treatment: Replace the normal medium with a medium containing the isotopically labeled rapamycin at a specific concentration. Include appropriate controls (unlabeled rapamycin and vehicle).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).

  • Sample Collection:

    • Media: Collect the cell culture medium to analyze extracellular metabolites.

    • Cells: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Quench metabolism by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

  • Metabolite Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and separate the protein precipitate by centrifugation. The supernatant contains the intracellular metabolites.

  • Analysis: Analyze the media and cell extracts using LC-MS/MS.

In Vivo Studies (Animal Models)

Experimental Protocol: Pharmacokinetic and Metabolic Study in Animal Models

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) for the study.

  • Dosing: Administer the isotopically labeled rapamycin to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Collect biological samples at various time points post-administration.

    • Blood: Collect blood samples into tubes containing an anticoagulant.

    • Tissues: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, tumor). Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.

  • Sample Preparation:

    • Blood: Separate plasma or use whole blood for analysis. Perform protein precipitation using a cold solvent (e.g., methanol, acetonitrile) containing an internal standard.

    • Tissues: Homogenize the frozen tissues in a suitable buffer. Perform protein precipitation and extraction of metabolites.

  • Analysis: Analyze the prepared samples using LC-MS/MS.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of rapamycin and its metabolites.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) containing a modifier (e.g., formic acid, ammonium (B1175870) formate) is typically used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion generated by its fragmentation.

    • Internal Standard: Use an isotopically labeled version of rapamycin (e.g., ¹³C-rapamycin or d₃-rapamycin) as an internal standard to correct for variations in sample preparation and instrument response.

Data Presentation

Quantitative data from metabolic studies using isotopically labeled rapamycin can be summarized in tables for clear comparison.

Table 1: Pharmacokinetic Parameters of Rapamycin in Healthy Dogs Following a Single Oral Dose (0.1 mg/kg)

ParameterValue (Mean ± SD)
Terminal Half-life (t½) 38.7 ± 12.7 h
AUC₀₋₄₈ 140 ± 23.9 ng•h/mL
Cₘₐₓ 8.39 ± 1.73 ng/mL

Data adapted from a study on the pharmacokinetics of orally administered low-dose rapamycin in healthy dogs.[1]

Table 2: LC-MS/MS Parameters for the Quantification of Rapamycin

ParameterValue
LC Column C18 or C8 reversed-phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI Positive
MRM Transition (Rapamycin) m/z 931.6 → 864.5 ([M+Na]⁺)
MRM Transition (Internal Standard) e.g., d₃-Sirolimus: m/z 934.6 → 864.5

These are typical parameters and may require optimization for specific instruments and applications.

Table 3: Effect of Rapamycin Treatment (50 nM for 48h) on Key Metabolites in Mouse Embryonic Fibroblasts

MetaboliteFold Change vs. Control (Mean)
Glucose-6-phosphate ~2.5
Fructose-6-phosphate ~2.0
3-Phosphoglycerate ~2.0
S-Adenosylmethionine (SAM) ~0.6
S-Adenosylhomocysteine (SAH) ~1.5

Data derived from a study on the metabolic effects of rapamycin.[2]

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) TSC1_2 TSC1/2 Energy Status (AMP/ATP)->TSC1_2 activates PI3K PI3K Akt Akt PI3K->Akt Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis activates Rapamycin Rapamycin Rapamycin->mTORC1 inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition released Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTORC1 signaling pathway showing key upstream regulators and downstream effectors.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a general workflow for a metabolic study using isotopically labeled rapamycin in an animal model.

Experimental_Workflow cluster_experiment In Vivo Experiment cluster_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation Dosing Administration of Isotopically Labeled Rapamycin Sampling Time-course Collection of Blood and Tissues Dosing->Sampling Homogenization Tissue Homogenization Sampling->Homogenization Extraction Metabolite Extraction (Protein Precipitation) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing PK Pharmacokinetic Modeling DataProcessing->PK MetaboliteID Metabolite Identification DataProcessing->MetaboliteID FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: General experimental workflow for in vivo metabolic studies using isotopically labeled rapamycin.

Logical Relationship of Isotopic Labeling Applications

This diagram shows the logical flow of how isotopic labeling of rapamycin leads to different research outcomes.

Logical_Relationship cluster_labeling Isotopic Labeling cluster_application Application in Biological System cluster_outcome Research Outcomes LabeledRapamycin Isotopically Labeled Rapamycin (e.g., 13C, 2H) InVitro In Vitro (Cell Culture) LabeledRapamycin->InVitro InVivo In Vivo (Animal Models) LabeledRapamycin->InVivo MetaboliteProfiling Metabolite Profiling and Identification InVitro->MetaboliteProfiling PathwayAnalysis Metabolic Pathway Analysis InVitro->PathwayAnalysis Pharmacokinetics Pharmacokinetics (ADME) InVivo->Pharmacokinetics InVivo->MetaboliteProfiling TargetEngagement Target Engagement and Downstream Effects InVivo->TargetEngagement

Caption: Logical flow from isotopic labeling of rapamycin to its diverse applications in metabolic research.

References

Rapamycin-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rapamycin-d3, a deuterated analog of Rapamycin (B549165) (also known as Sirolimus). It is intended to serve as a comprehensive resource for professionals in research and drug development, offering key technical data, relevant biological pathways, and detailed experimental protocols.

Core Compound Data: this compound

This compound is a stable, isotopically labeled form of Rapamycin, which is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Due to its isotopic labeling, this compound is an ideal internal standard for the accurate quantification of Rapamycin in various biological matrices using mass spectrometry-based methods.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
CAS Number 392711-19-2
Molecular Formula C₅₁H₇₆D₃NO₁₃
Molecular Weight 917.2 g/mol
Synonyms Sirolimus-d3, 7-O-demethyl-7-O-(methyl-d3)-rapamycin
Purity ≥98% deuterated forms (d1-d3)
Solubility Chloroform: 5 mg/ml, DMSO: 25 mg/ml, Ethanol: 50 mg/ml, Methanol (B129727): 25 mg/ml

Biological Activity and Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR protein kinase, specifically the mTOR Complex 1 (mTORC1).[1][4] It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[5][6] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1's kinase activity.[5] The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and protein synthesis.[6][7]

mTOR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor mTORC1 mTORC1 Receptor->mTORC1 Activates Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes

Mechanism of Rapamycin-mediated mTORC1 inhibition.

Experimental Protocols

This compound is primarily utilized as an internal standard in the quantification of Rapamycin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol for this application.

Quantification of Rapamycin in Biological Samples using this compound by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological sample (e.g., whole blood, tissue homogenate), add a known concentration of this compound solution to serve as the internal standard.

  • Add 400 µL of a cold protein precipitating solution, such as methanol or acetonitrile.

  • Vortex the mixture vigorously for approximately 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-30 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 or C8 column is typically used for the chromatographic separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.

  • Flow Rate: A typical flow rate is in the range of 0.5 - 1.5 mL/min.

  • Injection Volume: Inject an appropriate volume of the prepared sample supernatant (e.g., 20 µL) onto the LC system.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of Rapamycin.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Rapamycin: A common transition to monitor is the sodium adduct at m/z 936.6 → 409.3.

    • This compound (Internal Standard): The corresponding transition for the deuterated internal standard would be monitored.

  • Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of Rapamycin and a constant concentration of this compound. The concentration of Rapamycin in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Blood, Tissue) Homogenization 2. Sample Homogenization (for tissues) Sample_Collection->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Precipitation 4. Protein Precipitation (e.g., with Methanol) Spiking->Precipitation Centrifugation 5. Centrifugation Precipitation->Centrifugation Supernatant_Transfer 6. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 7. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Analysis 8. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

References

The deuterium switch in mTOR inhibition: A technical guide to the discovery and development of deuterated rapamycin analogs

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

Rapamycin (B549165) (sirolimus) and its analogs are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial signaling node in cellular growth, proliferation, and metabolism. Despite their clinical success in immunosuppression and oncology, limitations such as complex pharmacokinetics and a narrow therapeutic window have prompted the exploration of novel chemical modifications. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium (B1214612), has emerged as a promising strategy to enhance the metabolic stability and pharmacokinetic profile of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and development of deuterated rapamycin analogs, including their rationale, synthesis, and the methodologies for their evaluation. While direct comparative preclinical and clinical data for deuterated rapamycin analogs are not extensively available in the public domain, this document synthesizes the foundational knowledge and outlines the expected benefits based on the principles of the kinetic isotope effect and the known metabolism of rapamycin.

Introduction: The Rationale for Deuterating Rapamycin

Rapamycin's therapeutic efficacy is intrinsically linked to its ability to inhibit mTORC1, a key complex in the mTOR signaling pathway. However, its clinical utility is often hampered by significant inter-individual variability in its pharmacokinetic profile, primarily due to extensive metabolism by cytochrome P450 3A4 (CYP3A4) in the liver and gut wall. This metabolism involves multiple sites on the rapamycin molecule, leading to the formation of various hydroxylated and demethylated metabolites.

Deuteration offers a compelling strategy to mitigate these metabolic liabilities. The substitution of a hydrogen atom with a deuterium atom at a metabolically vulnerable position can significantly slow down the rate of enzymatic cleavage of the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

  • Reduced metabolic clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

  • Increased systemic exposure (AUC): A lower clearance rate results in a higher area under the plasma concentration-time curve.

  • Prolonged half-life (t½): The drug remains in the circulation for a longer duration.

  • Improved bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching the systemic circulation.

  • Potentially reduced formation of active or toxic metabolites: Altering the metabolic pathway can shift the balance of metabolite formation.

By strategically deuterating rapamycin at known sites of metabolism, it is hypothesized that analogs with a more predictable and favorable pharmacokinetic profile can be developed, potentially leading to improved efficacy, reduced dosing frequency, and a better safety margin.

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its biological effects by first forming a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTORC1 complex. The mTOR signaling network is a critical regulator of cellular processes and is composed of two distinct multiprotein complexes, mTORC1 and mTORC2, with different upstream regulators and downstream substrates.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream Effects cluster_downstream_mTORC2 mTORC2 Downstream Effects cluster_inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) Growth Factors->mTORC2 Amino Acids Amino Acids Rag_GTPases Rag GTPases Amino Acids->Rag_GTPases Cellular Stress Cellular Stress TSC_complex TSC1/TSC2 Cellular Stress->TSC_complex Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->TSC_complex mTORC1 mTORC1 (mTOR, Raptor, mLST8) Lipid Synthesis Lipid Synthesis ↑ mTORC1->Lipid Synthesis S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 ULK1 ULK1 mTORC1->ULK1 Rheb Rheb-GTP Rheb->mTORC1 TSC_complex->Rheb Akt Akt PI3K->Akt Akt->TSC_complex Rag_GTPases->mTORC1 Akt_mTORC2 Akt mTORC2->Akt_mTORC2 PKC PKCα mTORC2->PKC SGK1 SGK1 mTORC2->SGK1 Protein Synthesis Protein Synthesis ↑ Autophagy Autophagy ↓ S6K1->Protein Synthesis 4EBP1->Protein Synthesis ULK1->Autophagy Cell Survival Cell Survival ↑ Cytoskeletal Organization Cytoskeletal Org. ↑ Akt_mTORC2->Cell Survival PKC->Cytoskeletal Organization SGK1->Cell Survival Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin-FKBP12 FKBP12->Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1

Caption: The mTOR signaling pathway, highlighting the distinct roles of mTORC1 and mTORC2 and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Discovery and Synthesis of Deuterated Rapamycin Analogs

The synthesis of deuterated rapamycin analogs focuses on replacing hydrogen atoms with deuterium at sites known to be susceptible to metabolic modification. A key patent in this area (US6342507B1) discloses the synthesis of several deuterated analogs.[1]

Key Deuterated Analogs
  • 7-deuteromethyl rapamycin: Deuteration of the methyl group at the C-7 position.

  • epi-7-deuteromethyl rapamycin: The epimer of the 7-deuteromethyl analog.

  • 7,43-d6-rapamycin: Deuteration at both the C-7 and C-43 positions.

  • 31,42-d2-rapamycin: Deuteration at the C-31 and C-42 hydroxyl groups.

General Synthetic Approach

The synthesis of these analogs typically involves the use of deuterated reagents in the presence of a catalyst. For example, the preparation of 7-deuteromethyl rapamycin can be achieved by reacting rapamycin with deuterated methanol (B129727) in the presence of an acidic catalyst.

Synthesis_Workflow Rapamycin Rapamycin Reaction Reaction (Stirring under Nitrogen) Rapamycin->Reaction Deuterated_Reagent Deuterated Reagent (e.g., CD3OD) Deuterated_Reagent->Reaction Catalyst Catalyst (e.g., NAFION®) Catalyst->Reaction Monitoring Monitoring (e.g., Mass Spectrometry) Reaction->Monitoring Purification Purification (Filtration, Concentration, Freeze Drying) Monitoring->Purification Deuterated_Analog Deuterated Rapamycin Analog Purification->Deuterated_Analog

Caption: A generalized workflow for the synthesis of deuterated rapamycin analogs.

Quantitative Data: A Comparative Perspective

A significant challenge in the field is the limited availability of direct comparative quantitative data between deuterated and non-deuterated rapamycin analogs in the public domain. The tables below present available data for rapamycin and its non-deuterated analog, everolimus, to provide a baseline for understanding the potential impact of deuteration. It is hypothesized that deuterated analogs would exhibit improved pharmacokinetic parameters and potentially altered potency.

Comparative Pharmacokinetic Parameters (Hypothesized Improvements for Deuterated Analogs)
ParameterRapamycin (Sirolimus)EverolimusDeuterated Rapamycin Analog (Hypothesized)
Bioavailability ~14%~16%Increased
Half-life (t½) ~62 hours~30 hoursIncreased
Clearance (CL/F) High and variableHigh and variableDecreased
Time to Peak (Tmax) ~1-2 hours~1-2 hoursLikely Unchanged
Metabolism Extensively by CYP3A4Extensively by CYP3A4Reduced rate of metabolism

Data for Rapamycin and Everolimus are compiled from various pharmacokinetic studies.

In Vitro Potency (IC50 Values)
CompoundCell LineIC50 (nM)
RapamycinMCF-7 (Breast Cancer)~1-10
RapamycinSmooth Muscle Cells~0.1-1
RapamycinEndothelial Cells~1-10
EverolimusMCF-7 (Breast Cancer)~1-10

IC50 values can vary depending on the specific assay conditions and cell line.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments in the development and evaluation of deuterated rapamycin analogs.

Synthesis of 7-Deuteromethyl Rapamycin

Objective: To synthesize 7-deuteromethyl rapamycin via a catalyzed reaction with deuterated methanol.[1]

Materials:

Procedure:

  • Dissolve 5 mg of Rapamycin in 2.5 ml of anhydrous dichloromethane in a round-bottom flask.

  • Add 40 mg of deuterated methanol to the solution.

  • Add 10 beads of NAFION® catalyst to the reaction mixture.

  • Stir the contents under a nitrogen atmosphere at room temperature for 14 hours.

  • Monitor the reaction progress by mass spectrometry.

  • Upon completion, filter the solution to remove the catalyst beads.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dry benzene and freeze-dry to obtain the solid product.

  • Characterize the final product by LC/MS to confirm its identity and purity.

mTOR Inhibition Assay (Western Blotting)

Objective: To assess the inhibitory effect of deuterated rapamycin analogs on mTORC1 signaling by measuring the phosphorylation of downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7)

  • Deuterated rapamycin analog and rapamycin (for comparison)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the test compound (and rapamycin as a positive control) for a specified duration (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration in the lysates.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

FKBP12 Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of deuterated rapamycin analogs to FKBP12.

Materials:

  • Recombinant human FKBP12

  • Fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled SLF)

  • Deuterated rapamycin analog and rapamycin

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of the fluorescently labeled ligand and FKBP12 in the assay buffer.

  • Prepare serial dilutions of the deuterated rapamycin analog and rapamycin.

  • In a microplate, add the FKBP12/fluorescent ligand solution to wells containing the serially diluted test compounds.

  • Incubate the plate at room temperature for a specified period to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the fluorescence polarization values against the logarithm of the compound concentration.

  • Fit the data to a suitable binding model to determine the IC50 value, from which the Ki can be calculated.

Conclusion and Future Directions

The development of deuterated rapamycin analogs represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug. By leveraging the kinetic isotope effect, these next-generation mTOR inhibitors have the potential to offer a more predictable and favorable clinical profile. While the publicly available data on these specific compounds is currently limited, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for their continued investigation. Future research should focus on comprehensive preclinical studies to generate direct comparative data on the pharmacokinetics, pharmacodynamics, efficacy, and safety of deuterated rapamycin analogs versus sirolimus. Such data will be critical for advancing these promising therapeutic candidates into clinical development and ultimately realizing their potential benefits for patients.

References

Methodological & Application

Application Note: Quantitative Analysis of Rapamycin in Whole Blood Using Rapamycin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of rapamycin (B549165) (sirolimus) in human whole blood using a stable isotope-labeled internal standard, Rapamycin-d3. The method employs a simple and rapid protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is suitable for therapeutic drug monitoring and pharmacokinetic studies, offering high throughput and accurate quantification.

Introduction

Rapamycin, also known as sirolimus, is a potent immunosuppressant drug widely used to prevent organ transplant rejection.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin in whole blood is crucial to ensure efficacy and minimize toxicity.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of immunosuppressants due to its high sensitivity and specificity.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it co-elutes with the analyte and effectively compensates for matrix effects and variations in instrument response.[5] This protocol details a validated approach for the reliable determination of rapamycin concentrations in whole blood.

Experimental

Materials and Reagents
  • Rapamycin certified reference standard

  • This compound internal standard (IS)[5]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid, LC-MS grade

  • Zinc sulfate (B86663)

  • Drug-free human whole blood (K2EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is used for the extraction of rapamycin and the internal standard from the whole blood matrix.[1][2][6]

  • Aliquot 100 µL of whole blood sample (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in methanol).

  • Add 100 µL of 0.1 M zinc sulfate solution to aid in protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure complete lysis of blood cells and precipitation of proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at room temperature.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C8 or C18 reversed-phase column.[7][8]

ParameterCondition
HPLC Column Reversed-phase C8, 50 mm x 2.1 mm, 3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 50 °C
Run Time 3.0 minutes
Gradient Elution Program
Time (min)% Mobile Phase B
0.050
0.550
1.595
2.595
2.650
3.050

Mass Spectrometry

The analysis is performed using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Rapamycin is often detected as its sodium adduct.[8][9]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 350 °C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Rapamycin936.6 ([M+Na]⁺)409.310025
This compound939.6 ([M+Na]⁺)409.310025

Note: The precursor ion for this compound is inferred from its molecular weight of 917.2 g/mol [5] and the formation of a sodium adduct.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (rapamycin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibrators. The concentration of rapamycin in the unknown samples is then determined from this calibration curve.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Rapamycin1.0 - 100.0> 0.995
Precision and Accuracy
Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low QC3.0< 10< 1090 - 110
Mid QC15.0< 10< 1090 - 110
High QC80.0< 10< 1090 - 110

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Whole Blood Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is add_znso4 Add Zinc Sulfate add_is->add_znso4 vortex Vortex (30s) add_znso4->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Prepared Sample separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration Raw Data ratio Calculate Area Ratios integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification report report quantification->report Final Report mTOR_Pathway cluster_inhibition Mechanism of Action cluster_mTORC1 mTORC1 Signaling Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 mTORC1 mTORC1 Rap_FKBP12->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth

References

Application of Rapamycin-d3 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key signaling pathway involved in cell growth, proliferation, and metabolism.[1][2][3] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in cancer therapy research.[4] Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of rapamycin, and to establish a dose-response relationship. Accurate quantification of rapamycin in biological matrices is critical for these studies. Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties and co-eluting chromatographic behavior with the parent drug, ensuring high accuracy and precision of the analytical method.[4][5]

This document provides detailed application notes and protocols for the use of this compound in preclinical pharmacokinetic studies of rapamycin.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway. Specifically, rapamycin forms a complex with the FK506-binding protein 12 (FKBP12), and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][4][6] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition leads to the downstream effects of rapamycin.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 Complex AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibition

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Rapamycin.

Application of this compound in Bioanalysis

This compound is the deuterated form of rapamycin and is the preferred internal standard for the quantification of rapamycin in biological matrices for the following reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to rapamycin, ensuring similar extraction recovery and chromatographic retention time.

  • Co-elution: It co-elutes with rapamycin during chromatographic separation, which is crucial for accurate correction of matrix effects and variations in instrument response.

  • Mass Difference: The mass difference of 3 Da allows for distinct detection by the mass spectrometer without isotopic cross-talk.

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency.

Preclinical Pharmacokinetic Study Protocol

This protocol outlines a typical preclinical pharmacokinetic study of rapamycin in rodents (rats or mice) using this compound as an internal standard.

Experimental Design

A typical study design involves administering a single dose of rapamycin to a cohort of animals and collecting blood samples at various time points.

ParameterRecommendation
Animal Model Male/Female Sprague-Dawley rats or C57BL/6 mice
Route of Admin. Oral (gavage) or Intravenous (bolus)
Dose Dependent on the study objective (e.g., 1-10 mg/kg for oral administration in rats)
Sample Collection Serial blood sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose)
Matrix Whole blood (as rapamycin extensively partitions into erythrocytes)[7]
Anticoagulant K2EDTA
Sample Preparation and Extraction

A protein precipitation method is commonly used for the extraction of rapamycin from whole blood.

Sample_Prep_Workflow start Start sample Collect Whole Blood Sample (e.g., 50 µL) start->sample add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol (B129727) containing Zinc Sulfate) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject end End inject->end

Figure 2: General workflow for sample preparation of whole blood for Rapamycin analysis.

Detailed Protocol:

  • To 50 µL of whole blood sample, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol containing 0.1 M zinc sulfate (B86663) and this compound at a concentration of 10 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the quantification of rapamycin using this compound as an internal standard.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate
Gradient A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Rapamycin: 936.5 -> 869.5 (Ammonium adduct) or 931.7 -> 864.5 (Ammonium adduct)[8] This compound: 939.5 -> 872.5 (Ammonium adduct) or 934.7 -> 867.5 (Ammonium adduct)
Collision Energy Optimized for the specific instrument and transition.
Dwell Time 100 - 200 ms
Data Analysis and Pharmacokinetic Parameters

The concentration of rapamycin in the unknown samples is determined by calculating the peak area ratio of rapamycin to this compound and comparing it to a standard curve. The following pharmacokinetic parameters are then calculated from the concentration-time data:

  • Cmax: Maximum observed concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time required for the drug concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

Preclinical Pharmacokinetic Data for Rapamycin

The following table summarizes representative pharmacokinetic parameters of rapamycin in preclinical species. It is important to note that these values can vary depending on the dose, formulation, and animal strain.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)Reference
RatIV1---~15-[9]
RatPO10~50~2~400~17~14[10]
MouseIV1---~10-
MousePO10~100~1~600~12~20[11]

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis is a robust and reliable method for the accurate quantification of rapamycin in preclinical pharmacokinetic studies. The detailed protocol and parameters provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development. The accurate determination of pharmacokinetic profiles is crucial for understanding the behavior of rapamycin in vivo and for the successful translation of preclinical findings to clinical applications.

References

Protocol for preparing Rapamycin-d3 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and use of Rapamycin-d3 stock solutions in cell culture experiments. This compound, a deuterated form of Rapamycin (B549165) (also known as Sirolimus), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1] These guidelines are intended to ensure accurate and reproducible results in studies investigating mTOR signaling and related cellular processes.

Quantitative Data Summary

Proper preparation of this compound solutions is crucial for experimental success. The following tables summarize key quantitative data for dissolving and utilizing this compound in cell culture.

Table 1: Physicochemical Properties and Solubility of this compound

ParameterValueSource
Synonyms Sirolimus-d3, AY-22989-d3[2][3]
Molecular Formula C₅₁H₇₆D₃NO₁₃[3][4][5]
Molecular Weight 917.19 g/mol [6]
Recommended Solvents DMSO, Ethanol[1]
Solubility in DMSO ≥ 25 mg/mL[3][7]
Solubility in Ethanol ≥ 50 mg/mL[3][7]
Solubility in Methanol ~25 mg/mL[4]
Solubility in Chloroform ~5 mg/mL[4]

Table 2: Storage and Stability of this compound Solutions

ConditionRecommendationSource
Storage of Powder Store at -20°C, desiccated.[1][3][5][8]
Storage of Stock Solution Aliquot and store at -20°C or -80°C.[1][2]
Stability of Stock Solution Stable for at least 1 year at -20°C.[3][4] Avoid repeated freeze-thaw cycles.[2]

Table 3: Recommended Concentrations for Cell Culture Applications

ApplicationCell Line ExampleWorking ConcentrationIncubation TimeSource
mTOR Inhibition (IC₅₀) HEK293~0.1 nMNot specified[2][6]
Inhibition of T cell proliferation IL-2-dependent T cells< 5 pM (50% inhibition)Not specified[7]
General Cell Culture Various10 nM - 100 nMTypically 1 hour pretreatment[9][10]
Autophagy Induction COS7, H4200 nMNot specified[1]
Growth Inhibition Rh1, Rh30 rhabdomyosarcoma0.1 - 0.5 ng/mL (50% inhibition)Not specified[4][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing this compound stock and working solutions for use in cell culture experiments.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipettes and tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Calculate the required amount of this compound:

    • Using the molecular weight of this compound (917.19 g/mol ), calculate the mass needed for your desired volume and concentration.

    • Example: To prepare 1 mL of a 10 mM stock solution, you would need 9.17 mg of this compound powder.

  • Weigh the this compound powder:

    • In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound.

  • Dissolve in DMSO:

    • Add the appropriate volume of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Example: For a 10 mM stock solution, add 1 mL of DMSO to 9.17 mg of this compound.

  • Ensure Complete Dissolution:

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]

  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2]

    • Store the aliquots at -20°C or -80°C.[1]

Protocol for Preparing a this compound Working Solution in Cell Culture Medium
  • Determine the Final Working Concentration:

    • Based on your experimental design and cell line, decide on the final concentration of this compound to be used in your cell culture medium (refer to Table 3 for guidance).

  • Thaw a Stock Solution Aliquot:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Perform Serial Dilutions (Recommended):

    • To avoid precipitation and ensure accurate pipetting, especially for low nanomolar concentrations, it is highly recommended to perform an intermediate dilution of the stock solution.[11]

    • Crucial Tip: To prevent the compound from precipitating out of solution, add the pre-warmed cell culture medium to the this compound stock solution, not the other way around.[12] Gently vortex or mix during this process.[11]

  • Dilute to the Final Working Concentration:

    • Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.

    • Example: To prepare 10 mL of medium with a final this compound concentration of 100 nM, add 1 µL of the 10 mM stock solution.

  • Mix Thoroughly and Apply to Cells:

    • Gently mix the medium containing this compound by swirling or inverting the flask to ensure a homogenous solution before adding it to your cells.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to prepare the working solution, but without this compound. This accounts for any potential effects of the solvent on the cells.[11]

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cellular toxicity.[11]

Visualizations

mTOR Signaling Pathway

Rapamycin, in complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and metabolism.[4][7][13]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 Complex AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow

The following diagram outlines the key steps for preparing and using this compound in cell culture experiments.

Experimental_Workflow Start Start: Weigh This compound Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot and Store at -20°C / -80°C Stock->Aliquot Thaw Thaw Single-Use Aliquot Aliquot->Thaw Dilute Serially Dilute in Pre-warmed Medium Thaw->Dilute Working Prepare Final Working Solution Dilute->Working Treat Treat Cells and Incubate Working->Treat Analyze Analyze Experimental Results Treat->Analyze

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Sirolimus using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as rapamycin) is a potent immunosuppressant drug crucial in preventing organ transplant rejection.[1][2] It functions by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5] Due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus is mandatory to ensure optimal efficacy and minimize toxicity.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for sirolimus TDM due to its high specificity and sensitivity, overcoming the cross-reactivity issues often seen with immunoassays.[1][8] This document provides detailed protocols for the quantification of sirolimus in whole blood using LC-MS/MS with Rapamycin-d3 as an internal standard.

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus exerts its immunosuppressive effects by forming a complex with the intracellular immunophilin, FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][9] Inhibition of mTORC1 blocks downstream signaling, leading to the suppression of T-cell and B-cell activation and proliferation.[10]

mTOR_Pathway cluster_membrane Cell Membrane Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->Akt Cytoskeleton Actin Cytoskeleton Regulation mTORC2->Cytoskeleton FKBP12 FKBP12 Sirolimus_FKBP12 Sirolimus-FKBP12 Complex FKBP12->Sirolimus_FKBP12 Sirolimus Sirolimus Sirolimus->FKBP12 Sirolimus_FKBP12->mTORC1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth

Caption: Simplified mTOR signaling pathway and the inhibitory action of Sirolimus.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for sirolimus quantification.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardThis compound (Sirolimus-d3)[11][12]
MatrixWhole Blood (EDTA)[1][13]
Sample PreparationProtein Precipitation[14][15]
Linearity Range0.5 - 50.0 ng/mL[5][12][16]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]

Table 2: Assay Validation and Performance

ParameterResult
Precision (CV%)
Intra-day< 15%[5][6]
Inter-day< 15%[5][6]
Accuracy (RE%)
Intra-day94.20% - 110.79%[5]
Inter-dayWithin ±15% of nominal values[5]
Recovery
Sirolimus85.41% - 106.51%[5]
Stability (in Whole Blood)
Room TemperatureUp to 7 days[14]
Refrigerated (2-8 °C)Up to 14 days[14]
Frozen (≤ -20 °C)Up to 8 weeks[14]

Experimental Protocols

Materials and Reagents
  • Sirolimus certified reference material

  • This compound (Sirolimus-d3) certified reference material[17]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Zinc Sulfate (0.1 M in water)[14]

  • Ammonium Acetate

  • Formic Acid

  • Ultrapure Water

  • Whole blood (EDTA) for calibration standards and quality controls

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Sirolimus and this compound in acetonitrile.[18]

  • Working Standard Solutions: Serially dilute the Sirolimus stock solution with acetonitrile to prepare working standards at various concentrations (e.g., 0.1 to 10 µg/mL).[16]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of approximately 50 ng/mL in the sample.[16]

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting sirolimus from whole blood.

  • Sample Aliquoting: Pipette 100 µL of calibrators, quality controls, or patient whole blood samples into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard & Precipitant: Add 500 µL of a precipitation solution (e.g., acetonitrile containing the internal standard, or a mixture of methanol and 0.1M zinc sulfate).[14][15] The internal standard (this compound) should be included in this solution.

  • Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure complete protein precipitation.[14]

  • Incubation (Optional): Incubate at room temperature for 10 minutes.[14]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an injection vial for LC-MS/MS analysis.[14]

TDM_Workflow start Start: Whole Blood Sample (Patient/QC/Calibrator) aliquot 1. Aliquot 100 µL of Sample start->aliquot add_is 2. Add Precipitation Solution with this compound (IS) aliquot->add_is vortex 3. Vortex to Mix and Precipitate Proteins add_is->vortex centrifuge 4. Centrifuge to Pellet Debris vortex->centrifuge transfer 5. Transfer Supernatant to Injection Vial centrifuge->transfer lcms 6. LC-MS/MS Analysis transfer->lcms data 7. Data Processing: Peak Integration & Ratio Calculation lcms->data quantify 8. Quantification using Calibration Curve data->quantify report End: Report Sirolimus Concentration (ng/mL) quantify->report

Caption: Experimental workflow for Sirolimus TDM using protein precipitation and LC-MS/MS.

LC-MS/MS Instrumental Analysis

The following are typical parameters and may require optimization for specific instrumentation.

  • HPLC System: Agilent 1100 series or equivalent[15]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 3000 or 4500MD)[12][15]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • Analytical Column: C18 reversed-phase column (e.g., Nova-Pak C18, 2.1 x 150 mm, 4 µm)[15]

  • Column Temperature: 50-65 °C[12][15]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 2 mM Ammonium Acetate and 0.1% Formic Acid in Water[6][12]

    • Mobile Phase B: 2 mM Ammonium Acetate and 0.1% Formic Acid in Methanol[6][12]

  • Flow Rate: 0.4 - 0.8 mL/min[12][15]

  • Injection Volume: 10-20 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sirolimus931.7[12]864.6[12]
This compound (IS)934.7[12]864.6[12]

Note: These transitions correspond to the [M+NH4]+ adduct.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both sirolimus and the internal standard (this compound).

  • Calculate Peak Area Ratios: Determine the ratio of the peak area of sirolimus to the peak area of the internal standard for all samples (calibrators, QCs, and unknowns).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantify Unknowns: Determine the concentration of sirolimus in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of sirolimus in whole blood.[1] This methodology allows for precise dose adjustments, helping to ensure therapeutic efficacy while minimizing the risk of adverse effects associated with sirolimus therapy. Adherence to validated protocols is essential for accurate and reliable clinical results.[1]

References

Application Notes and Protocols: Use of Rapamycin-d3 in mTOR Pathway Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which differ in their components, downstream targets, and sensitivity to rapamycin.[3][4][5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a critical target for therapeutic intervention.[2][6][7]

Rapamycin is a potent and specific allosteric inhibitor of mTORC1.[7][8] It first forms a complex with the intracellular protein FKBP12; this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the phosphorylation of key downstream effectors of mTORC1.[6][9][10] Rapamycin-d3 is the deuterium-labeled form of Rapamycin. While possessing the same biological activity as its unlabeled counterpart, its primary application is as an internal standard for accurate quantification of Rapamycin in biological samples using mass spectrometry.[8] This document provides detailed protocols for the use of this compound both as a biological inhibitor for studying mTORC1 signaling and as an internal standard for quantitative analysis.

The mTOR Signaling Pathway

The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control anabolic and catabolic processes.

  • mTORC1 : Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to rapamycin.[3][5] It promotes cell growth and proliferation by phosphorylating key targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn regulate protein synthesis.[1][4]

  • mTORC2 : Comprising mTOR, Rictor, mSin1, and mLST8, mTORC2 is generally considered rapamycin-insensitive, although long-term treatment can affect its assembly and function in some cell types.[6][11][12] Its primary role is to regulate cell survival and cytoskeletal organization, notably through the phosphorylation and activation of Akt at Serine 473.[3][13]

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 (Raptor, mLST8) AminoAcids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 (Rictor, mSin1) Akt->mTORC2 S6K1 p70 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Autophagy Autophagy mTORC1->Autophagy Akt_p Akt (pS473) mTORC2->Akt_p ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth BP1->ProteinSynth CellSurvival Cell Survival & Cytoskeleton Akt_p->CellSurvival Rapamycin This compound + FKBP12 Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Application 1: Analysis of mTORC1 Inhibition in Cell Culture

This protocol details the use of this compound as a biological tool to inhibit mTORC1, with subsequent analysis of downstream signaling by Western Blotting.

Experimental Protocol: Western Blotting for mTORC1 Downstream Targets

This method is widely used to semi-quantitatively measure the phosphorylation status of key mTORC1 downstream effectors, such as S6K1 and 4E-BP1.[9] A decrease in the phosphorylation of these targets indicates successful mTORC1 inhibition.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, HeLa, MEFs) in appropriate culture plates and grow to 70-80% confluency.[1]

  • Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]

  • Dilute the stock solution in cell culture medium to the desired final concentration. Common working concentrations range from 1 nM to 100 nM.[1][9] A vehicle control (e.g., DMSO) must be included.

  • Treat cells for a specified time, typically ranging from 30 minutes to 24 hours, depending on the experimental goal.[1][9]

2. Cell Lysis:

  • Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Immunoblotting:

  • Separate 20-40 µg of protein per lane by SDS-PAGE.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.[9] Recommended primary antibodies include:

    • Phospho-p70 S6 Kinase (Thr389)
    • Total p70 S6 Kinase
    • Phospho-4E-BP1 (Thr37/46)
    • Total 4E-BP1
    • Loading control (e.g., β-actin or GAPDH)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).[15]

  • Normalize the phosphorylated protein levels to the total protein levels for each target. Further normalize this ratio to the loading control to correct for any loading inaccuracies.[9]

  • Express the results as a fold change relative to the vehicle-treated control.

Data Presentation: Expected Outcome of mTORC1 Inhibition

The following table summarizes the expected quantitative changes in mTORC1 downstream targets following treatment with this compound.

Target ProteinExpected Change with this compoundRationale
p-S6K1 (Thr389) Significant Decrease S6K1 is a direct substrate of mTORC1; inhibition blocks its phosphorylation.[1]
Total S6K1 No significant changeRapamycin inhibits kinase activity, not protein expression, in short-term treatment.
p-4E-BP1 (Thr37/46) Decrease mTORC1 phosphorylates 4E-BP1 to release it from eIF4E, promoting translation.[1][6]
Total 4E-BP1 No significant changeRapamycin inhibits phosphorylation, not the total protein amount.

Workflow Visualization

WB_Workflow arrow A 1. Cell Seeding & Growth (70-80% Confluency) B 2. Treatment (this compound vs. Vehicle) A->B C 3. Cell Lysis (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Western Blot (Transfer & Immunoblotting) E->F G 7. Imaging & Densitometry (Signal Quantification) F->G H 8. Data Analysis (Normalization & Comparison) G->H

Caption: Experimental workflow for analyzing mTORC1 inhibition via Western Blot.

Application 2: Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This compound is an ideal internal standard (IS) for quantifying unlabeled Rapamycin due to its near-identical chemical properties and chromatographic behavior, but distinct mass.[8] This allows for precise correction of sample loss during preparation and variations in instrument response.

Experimental Protocol: LC-MS/MS Quantification

This protocol provides a general framework for the quantification of Rapamycin in cell lysates or culture medium.

1. Sample Preparation:

  • Collect samples (e.g., 100 µL of cell lysate or medium).

  • Spike a known, fixed amount of this compound (Internal Standard) into all samples, calibration standards, and quality controls.

  • Perform protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). Vortex vigorously.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.[16]

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto an LC-MS/MS system.

  • Perform chromatographic separation using a suitable C8 or C18 reverse-phase column.[16]

  • The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

  • Monitor the specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Rapamycin and this compound.[16]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Rapamycin / this compound) against the known concentrations of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of Rapamycin in the unknown samples based on their measured peak area ratios.

Data Presentation: Example LC-MS/MS Parameters

This table provides typical parameters for setting up an LC-MS/MS method for Rapamycin quantification.

ParameterRapamycin (Analyte)This compound (Internal Standard)
Formula C₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃
Molecular Weight 914.17 g/mol 917.2 g/mol
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 936.6 [M+Na]⁺939.6 [M+Na]⁺
Product Ion (m/z) 869.5 or 409.3872.5 or 409.3
Chromatography C18 or C8 columnC18 or C8 column

Note: Specific m/z transitions should be optimized for the instrument in use. Ammonium adducts [M+NH₄]⁺ are also commonly used.[16]

Workflow Visualization

LCMS_Workflow is_node is_node A 1. Sample Collection (e.g., Cell Lysate) IS Spike with This compound (IS) A->IS B 2. Protein Precipitation & Centrifugation A->B C 3. Supernatant Evaporation & Reconstitution B->C D 4. LC-MS/MS Analysis (MRM Mode) C->D E 5. Data Processing (Peak Area Ratio: Analyte/IS) D->E F 6. Quantification (vs. Calibration Curve) E->F

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and autoimmune diseases.[1] Consequently, mTOR has emerged as a significant target for drug discovery. Rapamycin and its analogs (rapalogs) are highly specific allosteric inhibitors of the mTOR complex 1 (mTORC1).[1][2] High-throughput screening (HTS) is an essential methodology for identifying and characterizing novel mTOR inhibitors.

This document provides detailed application notes and protocols for assays relevant to the discovery of mTOR inhibitors, with a special focus on the utility of Rapamycin-d3. This compound is the deuterated form of Rapamycin, which makes it chemically identical to Rapamycin but with a higher molecular weight.[3] Its primary application in research is as an internal standard for the quantification of Rapamycin in samples using mass spectrometry (MS), due to its similar ionization efficiency and chromatographic retention time but distinct mass-to-charge ratio (m/z).[4]

While not its conventional use, this document also outlines a hypothetical HTS application employing this compound in a competitive binding assay format, leveraging the precision of LC-MS/MS for detection. Furthermore, it details established, non-isotopic HTS assays for monitoring mTORC1 activity.

mTORC1 Signaling Pathway

The mTORC1 pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. A simplified representation of this pathway is shown below, indicating the point of intervention by Rapamycin.

mTORC1_Pathway Growth Factors Growth Factors Nutrients (Amino Acids) Nutrients (Amino Acids) Rheb Rheb Nutrients (Amino Acids)->Rheb PI3K/Akt PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Autophagy Autophagy mTORC1->Autophagy Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Competitive_Binding_Workflow Workflow for Competitive Binding Assay A Prepare Assay Plate: Add FKBP12 and mTOR FRB domain B Add Test Compounds and this compound A->B C Incubate to Reach Binding Equilibrium B->C D Filter Plate to Separate Bound/Unbound C->D E Elute Bound this compound D->E F Analyze Eluate by Rapid LC-MS/MS E->F G Quantify this compound Signal F->G H Determine % Inhibition and IC50 G->H ICW_Workflow Workflow for In-Cell Western™ Assay A Seed Cells in 384-well Plate B Treat with Test Compounds A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibodies (anti-p-S6 and anti-Total S6) D->E F Incubate with Fluorescent Secondary Antibodies E->F G Scan Plate with Infrared Imaging System F->G H Normalize p-S6 to Total S6 Signal and Determine IC50 G->H Luminescence_Workflow Workflow for Luminescence Reporter Assay A Transfect Cells with mTORC1-responsive Reporter Plasmid B Seed Transfected Cells in 384-well White Plate A->B C Treat with Test Compounds B->C D Incubate for 6-24 hours C->D E Add Luciferase Assay Reagent (Lysis and Substrate) D->E F Measure Luminescence with Plate Reader E->F G Calculate % Inhibition and Determine IC50 F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with Rapamycin-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the LC-MS/MS analysis of Rapamycin-d3 in plasma samples.

Troubleshooting Guide

Ion suppression is a common challenge in bioanalysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Q1: My this compound signal is low or inconsistent in plasma samples compared to the neat standard. How do I confirm if this is due to ion suppression?

A1: The first step is to determine if the issue is indeed ion suppression originating from the plasma matrix.

Method 1: Post-Column Infusion

This is a qualitative method to identify regions of ion suppression in your chromatogram.

  • Procedure:

    • Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, post-analytical column.

    • Inject a blank, extracted plasma sample onto the LC system.

    • Monitor the this compound signal. A drop in the signal at specific retention times indicates the elution of interfering components from the plasma matrix that are causing ion suppression.

Method 2: Post-Extraction Spike Analysis

This quantitative method assesses the extent of ion suppression.

  • Procedure:

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of this compound into the mobile phase or a neat solvent.

      • Set B: Extract a blank plasma sample using your standard protocol. Then, spike the same known concentration of this compound into the extracted matrix.

    • Analyze both sets by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly less than 100% (e.g., <85%) indicates ion suppression. A value greater than 100% suggests ion enhancement.

Q2: I've confirmed ion suppression. What are the likely causes in my plasma samples?

A2: Ion suppression in plasma is primarily caused by co-eluting endogenous and exogenous components that compete with the analyte for ionization.

  • Endogenous Components:

    • Phospholipids (B1166683): These are major components of cell membranes and are abundant in plasma. They are notoriously problematic, often eluting in the same chromatographic region as many analytes.[1][2]

    • Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample cleanup can also interfere with the ionization process.[3]

  • Exogenous Components:

    • Plasticizers and Polymers: Leachables from collection tubes, pipette tips, and other plasticware can introduce contaminants.

    • Mobile Phase Additives: High concentrations of non-volatile additives can lead to suppression.

    • Co-administered Drugs and their Metabolites: Other compounds present in the patient's plasma can also interfere.

Q3: How can I mitigate the ion suppression affecting my this compound signal?

A3: Several strategies can be employed, often in combination, to reduce or eliminate ion suppression. The most effective approaches generally involve improving sample cleanup and optimizing chromatographic separation.

1. Optimize Sample Preparation:

The goal is to remove interfering matrix components as thoroughly as possible before analysis.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a primary source of ion suppression for Rapamycin.[1][3]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind. This generally results in a cleaner extract and reduced matrix effects.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering components. By using a stationary phase with specific chemical properties, it can selectively retain the analyte while allowing matrix components to be washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in producing very clean extracts.[4][5]

2. Enhance Chromatographic Separation:

If interfering components cannot be completely removed during sample preparation, separating them from this compound chromatographically is crucial.

  • Adjust Gradient and Mobile Phase: Modify the gradient slope or the organic solvent composition to improve the resolution between this compound and co-eluting matrix components.

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl (B1667301) phase) can alter selectivity and improve separation.

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography systems with sub-2 µm particle columns provide significantly higher resolution than traditional HPLC, which can be very effective in separating the analyte from matrix interferences.

3. Dilute the Sample:

Reducing the concentration of the injected sample can decrease the amount of interfering matrix components introduced into the MS source.[6] However, this approach may compromise the sensitivity required for detecting low concentrations of Rapamycin.

4. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

Using a deuterated internal standard like this compound is a highly effective way to compensate for ion suppression. Since this compound has nearly identical physicochemical properties to Rapamycin, it will co-elute and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][3]

Quantitative Data on Sample Preparation Methods

The choice of sample preparation method has a significant impact on the degree of ion suppression. The following table summarizes the effectiveness of different techniques in removing phospholipids, a major contributor to matrix effects in plasma analysis.

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyResulting Matrix Effect
Protein Precipitation (PPT) Variable, can be highLow (minimal removal)High Ion Suppression
Solid-Phase Extraction (SPE) Good to HighModerateModerate Ion Suppression
HybridSPE HighVery High (~100% removal)Minimal Ion Suppression

Data compiled from literature comparing different sample preparation techniques for bioanalysis.[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast but provides the least sample cleanup.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to PPT. A generic reversed-phase SPE protocol is described below; however, optimization for the specific SPE cartridge is recommended.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex to mix. Add 200 µL of 4% phosphoric acid and vortex again.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the Rapamycin and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.

Diagrams

Ion_Suppression_Troubleshooting_Workflow Troubleshooting Workflow for Ion Suppression cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion or Post-Extraction Spike Analysis start->check_suppression is_suppression Is Ion Suppression Confirmed? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (PPT -> LLE -> SPE) is_suppression->optimize_sample_prep Yes other_issues Investigate Other Issues (Instrument, Standard Stability) is_suppression->other_issues No optimize_lc Optimize LC Separation (Gradient, Column) optimize_sample_prep->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample use_is Ensure Proper Use of This compound IS dilute_sample->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate resolved Issue Resolved re_evaluate->resolved Suppression Mitigated not_resolved Issue Not Resolved re_evaluate->not_resolved Suppression Persists not_resolved->optimize_sample_prep

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard? A1: this compound is a stable isotope-labeled version of Rapamycin. It has the same chemical structure and properties, meaning it behaves almost identically during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in signal due to matrix effects like ion suppression, leading to more reliable and accurate quantification of Rapamycin.[2][3]

Q2: Can I use a different internal standard that is not a deuterated version of Rapamycin? A2: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended. An analog internal standard may not co-elute perfectly with Rapamycin and may experience different levels of ion suppression, leading to less accurate correction.

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression for Rapamycin analysis? A3: Generally, ESI is more susceptible to ion suppression from matrix components like phospholipids than APCI.[7] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to reduce matrix effects.

Q4: My ion suppression varies between different plasma lots. What can I do? A4: This is known as the relative matrix effect and highlights the variability between individual samples. To address this, it is crucial to:

  • Use a stable isotope-labeled internal standard like this compound.

  • Develop a robust sample preparation method (like SPE) that effectively removes the majority of interfering components across different lots.

  • Evaluate matrix effects using multiple sources of blank plasma during method validation to ensure the method is rugged.

Q5: Can the choice of anticoagulant in blood collection tubes affect ion suppression? A5: Yes, different anticoagulants (e.g., EDTA, heparin, citrate) can have varying effects on the overall sample matrix and may contribute differently to ion suppression. It is important to be consistent with the type of collection tube used for all samples, including standards and quality controls, to ensure consistent matrix effects.

References

Technical Support Center: Rapamycin-d3 for Matrix Effect Mitigation in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rapamycin-d3 as an internal standard to mitigate matrix effects in the analysis of urine samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in urine analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of quantitative analysis.[1] Urine is a particularly challenging matrix because its composition is highly variable between individuals and over time.[4][5] It contains high concentrations of salts, urea, creatinine, and various endogenous compounds that can interfere with the ionization of the target analyte.[4]

Q2: How does using this compound as an internal standard (IS) help mitigate these effects?

A: this compound is a stable isotope-labeled (SIL) version of Rapamycin (B549165). The principle of isotope dilution is the gold standard for correcting matrix effects.[1] Because this compound is chemically and physically almost identical to the non-labeled analyte (Rapamycin), it experiences the same effects during sample preparation, chromatographic separation, and ionization.[1] By adding a known amount of this compound to each sample before extraction, any signal suppression or enhancement that affects the analyte will also affect the IS to a similar degree. The final quantification is based on the ratio of the analyte peak area to the IS peak area, which normalizes the variation and corrects for matrix-induced errors.

Q3: What are the most common sample preparation techniques for urine analysis of Rapamycin?

A: The choice of sample preparation is critical for minimizing matrix effects before LC-MS/MS analysis. Common techniques include:

  • Dilute-and-Shoot: This is the simplest method, involving diluting the urine sample with the mobile phase to reduce the concentration of interfering components.[6] While fast, it may not be sufficient for removing all significant matrix effects and can lower the analyte concentration below the detection limit.[5][7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous urine matrix into an immiscible organic solvent. It is effective at removing non-volatile materials and salts.[8][9]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and common technique for cleaning up complex samples like urine.[1][9] It uses a solid sorbent to retain the analyte while matrix components are washed away, providing a cleaner extract than LLE or dilution.[4][9]

Q4: Should calibration standards be prepared in a neat solution or in a matrix?

A: It is highly recommended that calibration standards be prepared in the same biological matrix as the unknown samples (e.g., blank, drug-free urine).[1] This approach helps to ensure that the calibrators and the study samples experience similar matrix effects, which improves the accuracy of the quantification, especially if a non-ideal internal standard were used.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Rapamycin in urine using this compound as an internal standard.

ProblemPotential Cause(s)Recommended Solution(s)
Significant Ion Suppression Co-elution of endogenous matrix components like salts, urea, or phospholipids. Insufficient sample cleanup.1. Optimize chromatographic separation to better resolve Rapamycin from the interfering peaks. 2. Enhance the sample preparation method; switch from "dilute-and-shoot" to SPE or LLE to remove more interferences.[4][9] 3. Evaluate different SPE sorbents (e.g., mixed-mode) for better cleanup.
Poor Reproducibility / High Variability Inconsistent sample preparation. Variable matrix effects between different urine samples.[4][5]1. Use an automated sample preparation system for consistency. 2. Ensure the internal standard (this compound) is added to every sample and standard at the very beginning of the workflow. 3. Increase the dilution factor of the urine, if sensitivity allows.[6]
Internal Standard (this compound) Signal is Low or Unstable Degradation of the IS stock solution. Inaccurate spiking concentration. Severe, localized ion suppression at the IS retention time.1. Prepare fresh IS stock and working solutions. Verify stability. 2. Calibrate pipettes and verify the IS spiking volume. 3. Perform a post-column infusion experiment to visualize regions of ion suppression and adjust chromatography accordingly.[1]
Analyte Peak Tailing or Splitting Sample solvent is too strong compared to the initial mobile phase ("solvent effect"). Column contamination or degradation. Presence of secondary interactions with the stationary phase.1. Ensure the final reconstitution solvent is the same as or weaker than the initial mobile phase.[8] 2. Use a guard column and replace it regularly. 3. Check and adjust the pH of the mobile phase; ensure it is appropriate for the chosen column chemistry.
High Background or Carryover in Blank Injections Rapamycin is known to be "sticky" and can adsorb to surfaces in the LC-MS system. Insufficient needle wash.1. Implement a robust autosampler wash routine using a strong organic solvent mixture. 2. Inject blanks between high-concentration samples. 3. If carryover persists, clean the injection port, loop, and MS source. Consider using a dedicated column for the analysis.[10]

Experimental Protocols & Data

Example Protocol: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a general framework for SPE-based sample cleanup. Optimization will be required for specific applications.

  • Sample Pre-treatment: Centrifuge urine samples to pellet particulates.

  • Internal Standard Spiking: To 500 µL of supernatant, add 25 µL of this compound working solution (concentration depends on the expected analyte range). Vortex to mix.

  • Dilution & pH Adjustment: Add 500 µL of 2% formic acid in water.

  • SPE Plate Conditioning: Condition a mixed-mode SPE plate well with 1 mL of methanol (B129727).

  • SPE Plate Equilibration: Equilibrate the well with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of water.

    • Wash 2: 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 10% formic acid in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Rapamycin and this compound

Parameter Setting
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 45 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Rapamycin) e.g., m/z 931.6 -> 864.5 (Ammonium Adduct)

| MRM Transition (this compound) | e.g., m/z 934.6 -> 867.5 (Ammonium Adduct) |

Table 2: Comparison of Matrix Effect and Recovery for Different Sample Preparation Methods

Method Analyte Recovery (%) Matrix Effect (%) Key Advantage Key Disadvantage
Dilute-and-Shoot (1:10) ~100% (by definition) 45 - 70% Fast and simple High ion suppression, poor sensitivity
Liquid-Liquid Extraction (LLE) 75 - 90% 85 - 95% Good removal of salts Labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) 85 - 105% 90 - 110% Excellent cleanup, high recovery More complex and costly

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for analyzing Rapamycin in urine samples, from collection to final data analysis.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample Collection spike Spike with this compound (IS) urine->spike Add IS cleanup Sample Cleanup (e.g., SPE, LLE, Dilution) spike->cleanup Process evap Evaporation & Reconstitution cleanup->evap Concentrate lcms LC-MS/MS Analysis evap->lcms Inject integrate Peak Integration (Analyte & IS) lcms->integrate calculate Calculate Area Ratio (Analyte / IS) integrate->calculate quantify Quantify vs. Cal Curve calculate->quantify report Report Concentration quantify->report Final Result

Caption: Workflow for Rapamycin quantification in urine.

Biological Context: Simplified mTOR Signaling Pathway

This diagram illustrates the mechanism of action of Rapamycin as an inhibitor of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is relevant for understanding its therapeutic role.

G growth_factors Growth Factors (e.g., Insulin) pi3k PI3K/AKT Pathway growth_factors->pi3k Activate mtorc1 mTORC1 Complex pi3k->mtorc1 Activate s6k S6K mtorc1->s6k Phosphorylate eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Phosphorylate rapamycin Rapamycin (Sirolimus) rapamycin->mtorc1 Inhibit protein_synthesis Protein Synthesis & Cell Growth s6k->protein_synthesis eif4ebp1->protein_synthesis (Inhibition lifted)

Caption: Simplified mTOR signaling pathway and Rapamycin's inhibitory action.

References

Technical Support Center: Optimizing LC Gradient for Rapamycin-d3 and Sirolimus Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Sirolimus (Rapamycin) and its deuterated internal standard, Rapamycin-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Sirolimus and this compound?

A1: The primary challenge lies in their structural similarity. This compound is a deuterated analog of Sirolimus, meaning they have nearly identical chemical properties and, consequently, very similar retention times in reversed-phase chromatography. Achieving baseline separation is crucial for accurate quantification, especially in LC-MS/MS analysis where co-elution can lead to ion suppression and inaccurate results.

Q2: What type of LC column is recommended for this separation?

A2: C18 columns are the most commonly used stationary phases for the separation of Sirolimus and its analogs.[1][2][3][4][5] Various manufacturers offer C18 columns with different specifications (e.g., particle size, pore size, length, and internal diameter) that can be effective. For high-resolution separations, columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) are often preferred. Some methods have also reported the use of C8 or phenyl-hexyl columns.[6][7]

Q3: What are the typical mobile phases used for the analysis of Sirolimus?

A3: The mobile phase for Sirolimus analysis typically consists of a mixture of an organic solvent and an aqueous solution. Common organic solvents include acetonitrile (B52724) and methanol (B129727).[1][2][3][4][8][9] The aqueous phase often contains additives like ammonium (B1175870) acetate, formic acid, or ammonium formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection.[3][9][10] The exact composition can vary, with some methods using a binary mixture (e.g., methanol and water) while others employ a ternary mixture (e.g., methanol, acetonitrile, and water).[2][4]

Q4: Is a gradient or isocratic elution preferred for this separation?

A4: While some isocratic methods have been developed, gradient elution is generally preferred for robust separation of Sirolimus and this compound, especially in complex matrices like whole blood.[9] A gradient allows for better resolution of the closely eluting compounds and helps in washing out more retained matrix components from the column, leading to cleaner chromatograms and a more stable analytical system.

Q5: Why is this compound used as an internal standard for Sirolimus quantification?

A5: A deuterated internal standard like this compound is ideal because it has nearly identical chemical and physical properties to the analyte (Sirolimus). This means it behaves similarly during sample preparation (extraction) and chromatographic separation, effectively compensating for variations in sample processing and instrument response. In mass spectrometry, the mass difference allows for their separate detection.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC gradients for Sirolimus and this compound separation.

Problem 1: Poor or no separation (co-elution) of Sirolimus and this compound.

  • Possible Cause: The LC gradient is not shallow enough to resolve the two closely eluting compounds.

  • Solution:

    • Decrease the rate of change of the organic solvent concentration in the mobile phase during the elution window of the analytes. A shallower gradient provides more time for the differential partitioning of the compounds on the stationary phase, leading to better separation.

    • Optimize the initial and final percentages of the organic solvent in the gradient to focus the separation power around the retention time of the analytes.

    • Consider using a different organic solvent. While acetonitrile is common, methanol can sometimes offer different selectivity.[7]

Problem 2: Peak tailing for Sirolimus and/or this compound.

  • Possible Cause 1: Secondary interactions between the analytes and the stationary phase.

  • Solution 1:

    • Adjust the pH of the mobile phase. Although Sirolimus has no ionizable functional groups over a wide pH range, mobile phase pH can influence the silica (B1680970) support of the column.[7]

    • Add a small amount of a competing base or acid to the mobile phase to block active sites on the stationary phase.

  • Possible Cause 2: Column contamination or degradation.

  • Solution 2:

    • Flush the column with a strong solvent to remove any adsorbed contaminants.[11]

    • If the problem persists, the column may be degraded and require replacement.

Problem 3: Split peaks for one or both analytes.

  • Possible Cause 1: Sample solvent mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[12][13]

  • Solution 1:

    • Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[12]

  • Possible Cause 2: A void or channel in the column packing material.

  • Solution 2:

    • This is often indicated by a sudden drop in backpressure and peak splitting for all analytes. The column will likely need to be replaced.[12]

  • Possible Cause 3: Co-elution with an interfering compound from the matrix.

  • Solution 3:

    • Improve the sample preparation method to remove the interference.

    • Adjust the gradient to separate the interference from the analyte peak.

Problem 4: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

  • Solution 1:

    • Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections. This is typically 5-10 column volumes.

  • Possible Cause 2: Fluctuations in mobile phase composition.

  • Solution 2:

    • Ensure the mobile phase is well-mixed and degassed.

    • Check the pump performance to ensure accurate and precise gradient delivery.

  • Possible Cause 3: Temperature fluctuations.

  • Solution 3:

    • Use a column oven to maintain a constant temperature. Elevated temperatures can also improve peak shape and reduce viscosity.[2][4][7]

Data Presentation

Table 1: Comparison of Reported LC Gradient Conditions for Sirolimus Analysis

Mobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Column Temperature (°C)Reference
0.1 mM Formic Acid and 0.05 mM Ammonium Acetate in WaterMethanol0-0.4 min, 50% B; 0.4-0.41 min, 50-90% B; 0.41-0.85 min, 90-100% B; 0.85-1.8 min, 100% B; 1.8-2.2 min, 100-50% B; 2.2-3.0 min, 50% B0.450[10]
5 mM Ammonium Formate with 0.1% Formic AcidAcetonitrile0-1 min: 20% B, 3-6 min: 80% B, 6.1-8.5 min: 20% B0.230[9]
30 mM Ammonium Acetate (pH 5.2)Methanol97:3 (v/v) Methanol:Buffer (Isocratic after online extraction)0.865[5]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Sirolimus and this compound

This protocol is a generalized procedure based on common practices reported in the literature.[3][5][9][10]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of whole blood sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound (at a concentration of approximately 15 ng/mL).[10]

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[10]

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 50% B

    • 0.5 - 2.0 min: 50% to 95% B

    • 2.0 - 2.5 min: 95% B

    • 2.5 - 2.6 min: 95% to 50% B

    • 2.6 - 3.5 min: 50% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Sirolimus: m/z 931.7 → 864.6[10]

    • This compound: m/z 934.7 → 864.6[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation LC Gradient Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for Sirolimus and this compound analysis.

Troubleshooting_Flowchart Start Start: Chromatographic Issue Q_Separation Poor Separation / Co-elution? Start->Q_Separation A_Separation Decrease Gradient Slope Optimize Mobile Phase Q_Separation->A_Separation Yes Q_PeakShape Peak Tailing or Splitting? Q_Separation->Q_PeakShape No End Problem Resolved A_Separation->End A_Tailing Check Mobile Phase pH Flush/Replace Column Q_PeakShape->A_Tailing Tailing A_Splitting Match Sample Solvent to Mobile Phase Q_PeakShape->A_Splitting Splitting Q_Retention Inconsistent Retention Times? Q_PeakShape->Q_Retention No A_Tailing->End A_Splitting->End A_Retention Increase Equilibration Time Check Pump & Temp Q_Retention->A_Retention Yes Q_Retention->End No A_Retention->End

Caption: Troubleshooting flowchart for LC gradient optimization.

References

Rapamycin-d3 Stability in Different Extraction Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rapamycin-d3 in various extraction solvents. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues with this compound stability? This guide addresses common problems, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Response or Signal Loss Degradation of this compound due to solvent impurities, improper storage, or exposure to light and air. Autoxidation can occur, especially in amorphous solid form or in certain solvents.[1][2]Use high-purity, HPLC or LC-MS grade solvents. Prepare solutions fresh and protect from light.[3] Consider using solvents purged with an inert gas like nitrogen or argon.[4] Store stock solutions at -20°C or below.[3][5][6] For solid this compound, store desiccated.[7]
Inconsistent or Drifting Peak Areas in Chromatography Isomerization of this compound in solution. Rapamycin (B549165) exists as a mixture of conformational isomers (rotamers), and the equilibrium can be solvent and time-dependent.[3][8][9]Allow solutions to equilibrate at a controlled temperature before analysis. Ensure consistent sample preparation times. The use of a specific solvent system can help favor one isomeric form over others.[8][9]
Appearance of Unexpected Peaks in Chromatogram Degradation products or isomers. Rapamycin can undergo hydrolysis (ring-opening), oxidation, and epimerization.[1][2][10] Base-catalyzed degradation can also occur.[10][11]Use a validated, stability-indicating analytical method (e.g., gradient HPLC or LC-MS/MS) capable of separating isomers and degradation products.[9][12] Avoid highly basic conditions; buffered mobile phases with a slightly acidic pH may be better suited for analysis.[13]
Poor Recovery During Sample Extraction Adsorption to container surfaces. Incomplete dissolution.Use low-adsorption vials (e.g., silanized glass or polypropylene). Ensure complete dissolution by vortexing and/or brief sonication.

Frequently Asked Questions (FAQs)

Q1: In which common extraction solvents is this compound most stable?

A1: While specific long-term stability data for this compound in various solvents is limited, data for Rapamycin suggests it is reasonably stable in acetonitrile (B52724) under ambient conditions for shorter periods.[1] A 10 mg/mL solution of Rapamycin in HPLC-grade methanol (B129727) showed no decomposition for one week when stored at 2-8°C.[3] However, autoxidation can be a concern in solvents like DMSO over longer periods (e.g., 7% degradation in three weeks without an initiator).[1] Deuteration at specific sites is intended to improve stability and reduce metabolism compared to the parent compound.[14]

Q2: How does solvent polarity affect this compound stability?

A2: Solvent polarity can influence the equilibrium between different isomeric forms of Rapamycin.[8][9] This doesn't necessarily represent degradation but can lead to variability in chromatographic analysis if not controlled. The relative percentage of isomers can vary depending on the solvent's polarity index and aproticity.[8][9]

Q3: What are the primary degradation pathways for Rapamycin?

A3: The main degradation pathways include:

  • Autoxidation: Free radical-mediated reactions, particularly at the triene moiety, leading to epoxides and ketones.[1][2]

  • Isomerization: Interconversion between different conformational isomers.[2][8][9]

  • Hydrolysis: Ring-opening of the macrolide lactone, which can be catalyzed by acids or bases.[10][11][13]

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound solutions should be stored at -20°C for long-term stability (≥1 year in ethanol).[4][6] For short-term storage, 2-8°C may be acceptable for up to a week in methanol.[3] It is crucial to protect solutions from light and to minimize freeze-thaw cycles.[3][5] Aqueous solutions should not be stored for more than one day.[5]

Quantitative Data Summary

The following tables summarize the solubility and stability of Rapamycin and this compound in various solvents based on available data.

Table 1: Solubility of Rapamycin and this compound

CompoundSolventSolubility
This compoundMethanol~25 mg/mL[4][6]
This compoundDMSO~25 mg/mL[4][6]
This compoundChloroform~5 mg/mL[4][6]
This compoundEthanolSupplied in solution[4][6]
RapamycinMethanol25 mg/mL[3]
RapamycinDMSO25 mg/mL[3], 200 mg/mL[5][15]
RapamycinChloroform5 mg/mL[3]
RapamycinEthanol~0.25 mg/mL[16], 50 mg/mL[5][15]
RapamycinAcetoneSoluble[3]
RapamycinN,N-dimethylformamide (DMF)~10 mg/mL[16]

Note: Solubility values can vary between different suppliers and measurement conditions.

Table 2: Stability of Rapamycin in Different Conditions

Solvent/ConditionTemperatureDurationObservation
Methanol (HPLC grade, degassed)2-8°C1 weekNo decomposition observed.[3]
AcetonitrileAmbient-Reasonably stable.[1]
DMSOAmbient3 weeks7% degradation due to autoxidation.[1]
Amorphous Solid (in air)30°C46 hours7% degradation due to autoxidation.[1]
Acetonitrile-Water (30/70 v/v) with 23.7 mM MeCOONH4 (pH 7.3)Not specified-Apparent half-life of 890 hours.[10][17]
Acetonitrile-Water (30/70 v/v) with NaOH (pH 12.2)Not specified-Half-life reduced by 3 orders of magnitude compared to pH 7.3.[10][17]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in a chosen extraction solvent using LC-MS/MS.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve in the chosen high-purity solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. This will be your primary stock solution.

    • Purge the solvent with nitrogen before use to minimize oxidative degradation.[4]

  • Preparation of Working Solutions:

    • Dilute the primary stock solution with the same solvent to a working concentration suitable for your analytical instrument (e.g., 1 µg/mL).

  • Stability Study Setup:

    • Aliquot the working solution into multiple amber, low-adsorption vials.

    • Establish different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).

    • Include a "time zero" sample that is analyzed immediately.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours; 1 week), retrieve a vial from each storage condition.

    • Analyze the sample by a validated stability-indicating LC-MS/MS method. The method should be able to separate this compound from potential isomers and degradation products.[18]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Protocol 2: LC-MS/MS Analysis Method
  • Chromatographic Column: A reversed-phase C8 or C18 column is commonly used.[9][18]

  • Mobile Phase: A gradient of methanol or acetonitrile with water, often containing a modifier like formic acid or ammonium (B1175870) acetate.[13][18]

  • Injection Volume: Typically 5-20 µL.[1][18]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C or 57°C, to ensure reproducible chromatography.[9][18]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization: Electrospray Ionization (ESI) in positive mode.[18]

    • MRM Transition: A specific precursor-to-product ion transition for this compound should be monitored. For non-deuterated Rapamycin, a common transition is m/z 936.6 → 409.3 (as a sodium adduct).[18] A corresponding transition for the deuterated standard would be used.

Visualizations

mTOR Signaling Pathway

Rapamycin, complexed with FKBP12, is a potent allosteric inhibitor of the mTORC1 complex, a central regulator of cell growth, proliferation, and autophagy.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin This compound Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow for conducting a stability study of this compound in an extraction solvent.

Stability_Workflow start Start: Prepare This compound Stock Solution (1 mg/mL) prepare_working Prepare Working Solution (e.g., 1 µg/mL) start->prepare_working aliquot Aliquot into Vials for Each Condition & Time Point prepare_working->aliquot t0_analysis Time=0 Analysis aliquot->t0_analysis storage Store Samples at Varied Conditions (-20°C, 4°C, RT, 40°C) aliquot->storage calculate Calculate % Remaining vs. Time=0 t0_analysis->calculate  Set as 100% timepoint_check Scheduled Time Point? storage->timepoint_check timepoint_check->storage No analyze_sample Retrieve and Analyze Sample via LC-MS/MS timepoint_check->analyze_sample Yes end End of Study timepoint_check->end  Final Time Point  Reached analyze_sample->calculate plot Plot Degradation Curve (% Remaining vs. Time) calculate->plot plot->timepoint_check

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Troubleshooting Rapamycin-d3 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the poor recovery of Rapamycin-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my internal standard, this compound, significantly lower than my analyte, Rapamycin?

A1: While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, several factors can lead to differential recovery:

  • Physicochemical Differences: The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, such as its polarity and lipophilicity. This can lead to differences in how this compound and Rapamycin interact with extraction materials.[1][2]

  • Instability of Deuterium Label: Deuterium atoms can sometimes be exchanged with protons from the surrounding solution, a phenomenon known as H/D exchange. This can be influenced by the pH of the sample and extraction solvents.[1][3]

  • Differential Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte and internal standard to different extents, leading to apparent differences in recovery.[3]

Q2: Could the stability of this compound be an issue during sample preparation?

A2: Yes, Rapamycin itself is an unstable molecule, and this instability extends to its deuterated analog. Key factors affecting its stability include:

  • Aqueous Instability: Rapamycin is unstable in aqueous solutions, particularly at physiological pH and temperatures (e.g., 37°C).[4] Degradation can occur rapidly under these conditions.

  • pH Sensitivity: The molecule is susceptible to degradation in acidic conditions.[4]

  • Light Sensitivity: Exposure to light can also contribute to the degradation of Rapamycin.[4]

  • Solvent-Induced Isomerization: Rapamycin can form different isomers in various organic solvents, which might have different extraction and chromatographic properties.[5][6]

Q3: What are the most common reasons for low recovery during Solid-Phase Extraction (SPE)?

A3: Low recovery in SPE can often be traced back to one or more of the following steps:

  • Improper Sorbent Selection: The chosen sorbent may not have the appropriate chemistry to retain this compound effectively.

  • Inadequate Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to inconsistent interactions with the analyte.[7]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[8]

  • Incorrect Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound.[7][8][9]

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[7][9]

Q4: For Liquid-Liquid Extraction (LLE), what factors are critical for good recovery?

A4: The efficiency of LLE is primarily governed by the partitioning of the analyte between two immiscible liquid phases. Key considerations include:

  • Solvent Polarity: The polarity of the extraction solvent should be well-matched with that of Rapamycin to ensure efficient partitioning.[10]

  • Analyte's Physicochemical Properties: Understanding the LogP (a measure of lipophilicity) of Rapamycin is crucial for selecting an appropriate organic solvent.[10] Since Rapamycin does not have easily ionizable groups, pH adjustment of the aqueous phase is less critical than for acidic or basic compounds.[6]

  • Phase Ratio and Mixing: The relative volumes of the aqueous and organic phases and the thoroughness of mixing will impact extraction efficiency.

Q5: Can Protein Precipitation (PPT) lead to low recovery of this compound?

A5: Yes, particularly if this compound is highly bound to plasma proteins. The addition of a precipitating agent (like acetonitrile (B52724) or methanol) can cause the protein-bound analyte to be carried down with the precipitated protein pellet, leading to its loss from the supernatant that is further analyzed.[9]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

If you are experiencing low recovery of this compound with your SPE protocol, follow this systematic troubleshooting guide. It is recommended to collect and analyze the fractions from each step (load, wash, and elution) to pinpoint where the loss is occurring.[8]

Issue: Low Recovery of this compound

SPE_Troubleshooting cluster_load Analyte Lost in Load Fraction cluster_wash Analyte Lost in Wash Fraction cluster_elution Analyte Retained on Sorbent start Low this compound Recovery check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions load_issue Potential Causes: - Incorrect sorbent phase - Sample solvent too strong - Incorrect sample pH - Cartridge overload check_fractions->load_issue Found in Load wash_issue Potential Cause: - Wash solvent is too strong check_fractions->wash_issue Found in Wash elution_issue Potential Causes: - Elution solvent is too weak - Secondary interactions with sorbent check_fractions->elution_issue Not in Load/Wash/Elute load_solution Solutions: - Select more retentive sorbent - Dilute sample in weaker solvent - Adjust sample pH - Use larger sorbent mass load_issue->load_solution Address wash_solution Solution: - Decrease elution strength of  the wash solvent wash_issue->wash_solution Address elution_solution Solutions: - Increase elution solvent strength - Increase elution volume - Modify elution solvent to disrupt  secondary interactions elution_issue->elution_solution Address

Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE) Troubleshooting

For issues with LLE, optimizing the extraction solvent and conditions is key.

Issue: Poor Partitioning and Recovery

LLE_Troubleshooting start Low this compound Recovery in LLE solvent_choice Is the extraction solvent polarity matched to Rapamycin? start->solvent_choice solvent_yes Yes solvent_choice->solvent_yes solvent_no No solvent_choice->solvent_no check_conditions Review Extraction Conditions solvent_yes->check_conditions optimize_solvent Action: Select a solvent with more appropriate polarity. (e.g., MTBE, Ethyl Acetate) solvent_no->optimize_solvent optimize_solvent->check_conditions phase_ratio Issue: Unfavorable phase ratio Solution: Increase volume of organic phase check_conditions->phase_ratio mixing Issue: Inadequate mixing Solution: Increase vortex time/intensity check_conditions->mixing emulsion Issue: Emulsion formation Solution: Centrifuge at higher speed/longer time, add salt to aqueous phase check_conditions->emulsion PPT_Troubleshooting start Low this compound Recovery in PPT disrupt_binding Action: Disrupt protein binding BEFORE precipitation start->disrupt_binding acid_treatment Option 1: Acidify Sample (e.g., with formic or acetic acid) Caution: Monitor Rapamycin stability disrupt_binding->acid_treatment solvent_ratio Option 2: Increase Organic Solvent Ratio (e.g., 3:1 or 4:1 Acetonitrile:Plasma) disrupt_binding->solvent_ratio temp_change Option 3: Optimize Precipitation Temperature (e.g., perform precipitation at low temperatures) disrupt_binding->temp_change end Re-evaluate Recovery acid_treatment->end solvent_ratio->end temp_change->end

References

Impact of Rapamycin-d3 concentration on assay performance

A5: Matrix effects occur when components in a biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the mass spectrometer source, leading to either signal suppression or enhancement. [3][4]This can cause inaccurate quantification. Because this compound is chemically identical to Rapamycin, it is affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise results. [3]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Rapamycin using this compound as an internal standard.

IssuePossible Cause(s)Recommended Solution(s)
High Variability / Poor Precision (High %CV) 1. Inconsistent pipetting of this compound. 2. Degradation of this compound working solution. 3. Significant lot-to-lot variation in the biological matrix.1. Use calibrated pipettes. Add the IS early in the sample preparation process to account for extraction variability. 2. Prepare fresh working solutions daily from a stock stored at -80°C. [6] 3. Evaluate matrix effect across at least six different lots of the matrix during method validation. [3]
Low or No Signal for this compound 1. Concentration of IS is too low. 2. Ion suppression is severely affecting the IS signal. 3. Incorrect MS/MS parameters (e.g., MRM transition).1. Increase the concentration of the IS working solution. 2. Optimize chromatographic separation to move the IS peak away from areas of high ion suppression. Improve sample cleanup procedures. 3. Infuse a pure solution of this compound to optimize MS/MS parameters (precursor/product ions, collision energy).
This compound Signal is Too High (Detector Saturation) 1. Concentration of IS is too high for the detector's linear range.1. Dilute the IS working solution. The IS response should be well within the linear dynamic range of the instrument.
Inaccurate Results (Poor Trueness) 1. Incorrect concentration of the this compound stock solution. 2. The IS is not adequately compensating for matrix effects. 3. Presence of unlabeled Rapamycin in the this compound standard.1. Verify the purity and concentration of the IS stock. Use a certified reference material if available. 2. Re-optimize the sample extraction method (e.g., protein precipitation, LLE, SPE) to improve cleanup. [4] 3. Check the certificate of analysis for the isotopic purity of the this compound standard.
Peak Tailing or Poor Peak Shape for this compound 1. Column degradation or contamination. 2. Inappropriate mobile phase or injection solvent.1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder :

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a high-purity solvent such as methanol or DMSO to a stock concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution :

    • Dispense the stock solution into small, single-use aliquots in amber vials to protect from light.

    • Store the aliquots at -80°C. Stock solutions stored this way can be stable for over a year. [6]Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution :

    • On the day of the assay, thaw one aliquot of the stock solution.

    • Perform serial dilutions using the appropriate mobile phase or reconstitution solvent to achieve the desired final concentration for spiking into samples. This concentration should be optimized as described in Protocol 2.

    • It is recommended to prepare the working solution fresh for each batch of samples.

Protocol 2: Optimizing Internal Standard Concentration
  • Objective : To find a this compound concentration that provides a stable and robust signal and accurately corrects for the analyte signal across the calibration range.

  • Procedure :

    • Prepare a set of samples containing a mid-range concentration of Rapamycin (e.g., 10 ng/mL).

    • Spike these samples with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

    • Process and analyze the samples via LC-MS/MS.

    • Plot the absolute peak area of this compound against its concentration. The optimal concentration should fall within the linear range of this curve and provide a peak area that is neither too low (poor signal-to-noise) nor too high (saturation).

    • Calculate the peak area ratio (Rapamycin Area / this compound Area). The optimal IS concentration should result in a consistent and reproducible area ratio for the fixed Rapamycin concentration.

Protocol 3: Example Sample Preparation (Protein Precipitation for Whole Blood)

This protocol is a general guideline for quantifying Rapamycin in whole blood. [7][8]

  • Aliquot 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

  • Add 25 µL of the this compound working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol, sometimes containing zinc sulfate)[5] to each tube.

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder -20°C≥ 1 yearProtect from light. [1][9]
Stock Solution (in DMSO/Methanol) -80°C> 1 yearAliquot to avoid freeze-thaw cycles. [6]
Working Solution 2-8°C< 1 weekPrepare fresh daily for best results. [6]

Table 2: Example LC-MS/MS Parameters for Rapamycin & this compound (Note: These parameters must be optimized on the specific instrument being used)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Rapamycin 936.6869.5 or 409.3Sodium adduct [M+Na]+ is commonly monitored. [10]The transition to 869.5 represents the loss of cyclohexanecarboxylic acid.
This compound 939.6872.5 or 409.3The precursor ion reflects the +3 Da mass shift. The product ion may or may not contain the deuterium (B1214612) label depending on the fragmentation pattern.

Visualizations

Diagram 1: General Workflow for Rapamycin Quantification

Gcluster_prepSample Preparationcluster_analysisAnalysisSample1. Whole Blood Sample(Calibrator, QC, or Unknown)Add_IS2. Add this compoundInternal StandardSample->Add_ISPrecip3. Protein Precipitation(e.g., with Acetonitrile)Add_IS->PrecipCentrifuge4. CentrifugationPrecip->CentrifugeExtract5. Supernatant TransferCentrifuge->ExtractDry6. EvaporationExtract->DryRecon7. ReconstitutionDry->ReconLCMS8. LC-MS/MS InjectionRecon->LCMSData9. Data Acquisition(Peak Area Integration)LCMS->DataCalc10. Concentration Calculation(Analyte/IS Ratio)Data->Calc

Caption: General workflow for quantifying Rapamycin using this compound as an internal standard.

Diagram 2: Troubleshooting Logic for High Assay Variability

GStartHigh %CV Observed?Check_ISReview IS Addition Step:- Pipette Calibration- Consistent TechniqueStart->Check_ISYesResolvedProblem ResolvedStart->ResolvedNoCheck_SolutionReview IS Solution Prep:- Freshly Prepared?- Correct Storage?Check_IS->Check_SolutionIssue PersistsCheck_IS->ResolvedIssue FixedCheck_MatrixEvaluate Matrix Effects:- Test different lots- Improve sample cleanupCheck_Solution->Check_MatrixIssue PersistsCheck_Solution->ResolvedIssue FixedCheck_Matrix->ResolvedIssue FixedConsultConsult Senior ScientistCheck_Matrix->ConsultIssue Persists

Caption: A logical flowchart for troubleshooting high variability in Rapamycin assays.

Diagram 3: Simplified mTOR Signaling Pathway

Gcluster_rapamycinInhibitionGFGrowth Factors(e.g., Insulin)PI3KPI3KGF->PI3KAKTAKTPI3K->AKTmTORC1mTORC1AKT->mTORC1S6K1p70S6KmTORC1->S6K1EIF4EBP14E-BP1mTORC1->EIF4EBP1TranslationProtein Synthesis& Cell GrowthS6K1->TranslationEIF4EBP1->Translation|RapamycinRapamycin-FKBP12ComplexRapamycin->mTORC1|

Caption: Simplified mTORC1 signaling pathway, the target of Rapamycin.

Technical Support Center: Optimizing Rapamycin-d3 Analysis in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the analysis of Rapamycin-d3 by liquid chromatography (LC). The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing for this compound?

A1: Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Although this compound is a neutral molecule, secondary interactions with active sites on the stationary phase, such as residual silanols, can occur. These interactions can be more pronounced with older or lower-quality silica-based columns.

  • Column Overload: Injecting too much analyte mass onto the column can lead to peak tailing. The stationary phase becomes saturated, resulting in a non-ideal chromatographic process.

  • Column Contamination: Accumulation of contaminants from the sample matrix or mobile phase on the column inlet frit or the stationary phase can distort peak shape.

  • Inappropriate Mobile Phase: A mobile phase that is too weak may not effectively elute the analyte, leading to tailing. The choice of organic modifier can also influence peak shape; for instance, methanol (B129727) is often preferred over acetonitrile (B52724) for rapamycin (B549165) analysis to achieve better peak symmetry.[1][2]

Q2: What causes peak fronting for my this compound peak?

A2: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Similar to peak tailing, injecting a sample with a very high concentration of this compound can lead to peak fronting.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.

  • Column Collapse: A sudden physical change in the column packing, often due to extreme pH or temperature, can lead to peak fronting. This is a catastrophic column failure.

Q3: I am seeing split peaks or shoulders for this compound. What is the likely cause?

A3: The presence of split peaks or shoulders is often related to the isomeric nature of rapamycin. Rapamycin can exist as a mixture of conformational isomers (e.g., isomer B and C).[1] These isomers may not be fully resolved under suboptimal chromatographic conditions, leading to the appearance of a single distorted peak. Additionally, Rapamycin can degrade into a ring-opened seco-derivative, which can also appear as a separate, closely eluting peak.[1]

Q4: Does the pH of the mobile phase affect the peak shape of this compound?

A4: Rapamycin and its deuterated analog do not have ionizable functional groups within the typical reversed-phase chromatography pH range of 1-10.[1] Therefore, the pH of the mobile phase is not considered a critical factor for controlling the retention and peak shape of the parent this compound molecule.[1] However, mobile phase pH can influence the separation of its isomers and degradation products. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) can affect the chromatography of these related compounds.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Yes overload_not_resolved Issue Persists check_overload->overload_not_resolved No check_column Evaluate Column Health: - Use a new column - Flush the column overload_not_resolved->check_column column_resolved Issue Resolved: Contaminated/Old Column check_column->column_resolved Yes column_not_resolved Issue Persists check_column->column_not_resolved No optimize_mp Optimize Mobile Phase: - Switch to Methanol - Add competing base (if applicable) - Check mobile phase strength column_not_resolved->optimize_mp mp_resolved Issue Resolved: Suboptimal Mobile Phase optimize_mp->mp_resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step Action Expected Outcome Troubleshooting Notes
1Verify for Column Overload Inject a 1:10 and 1:100 dilution of your sample.If peak shape improves with dilution, the original sample concentration was too high.
2Assess Column Condition Replace the current column with a new, equivalent column.If the peak shape is good on the new column, the old column was likely contaminated or degraded. Consider using a guard column to extend column lifetime.
3Optimize Mobile Phase If using acetonitrile, prepare a mobile phase with methanol at the same organic-to-aqueous ratio.[1][2]Methanol can sometimes provide better peak shape for macrolide compounds.
4Check for Contamination Flush the column with a strong solvent (e.g., 100% isopropanol) to remove potential contaminants.Ensure the entire LC system is clean, including the injector and tubing.
Guide 2: Troubleshooting Peak Fronting

This guide outlines steps to address peak fronting issues.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Yes overload_not_resolved Issue Persists check_overload->overload_not_resolved No check_solvent Match Sample Solvent to Initial Mobile Phase overload_not_resolved->check_solvent solvent_resolved Issue Resolved: Solvent Mismatch check_solvent->solvent_resolved Yes solvent_not_resolved Issue Persists check_solvent->solvent_not_resolved No check_column Inspect Column for Physical Damage (e.g., voids, collapse) solvent_not_resolved->check_column column_resolved Issue Resolved: Replace Column check_column->column_resolved start Start: Plasma/Blood Sample add_is Add Internal Standard start->add_is add_acn Add Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute inject Inject into LC-MS reconstitute->inject

References

Effect of different anticoagulants on Rapamycin-d3 analysis in blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapamycin-d3 analysis in whole blood. This guide focuses on the impact of different anticoagulants on analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for collecting whole blood samples for this compound analysis?

A1: Ethylenediaminetetraacetic acid (EDTA) is the most commonly cited and recommended anticoagulant for the analysis of sirolimus (Rapamycin) and its deuterated internal standards like this compound in whole blood by LC-MS/MS.[1][2] While heparin and citrate (B86180) are also used as anticoagulants, their potential for ion suppression or enhancement in the mass spectrometer is a concern that requires careful validation.[3]

Q2: Can I use blood collection tubes with different anticoagulants for the same study?

A2: It is strongly advised to maintain consistency in the choice of anticoagulant throughout a single study. Switching between anticoagulants can introduce variability in the results due to differences in matrix effects, which can affect the accuracy and precision of the quantification.[4] If switching is unavoidable, a cross-validation study should be performed to ensure comparability of results.

Q3: How do anticoagulants cause interference in LC-MS/MS analysis?

A3: Anticoagulants can introduce matrix effects, which are the alteration of ionization efficiency of the analyte of interest due to co-eluting substances from the sample matrix.[5] For example, heparin has been reported to cause ion suppression in some LC-MS/MS assays.[3] These effects can lead to either underestimation or overestimation of the analyte concentration.

Q4: What are the stability considerations for this compound in whole blood with different anticoagulants?

A4: Sirolimus has been shown to be stable in whole blood for up to 8 days at both 4°C and 30°C.[6][7] Studies have also demonstrated stability through multiple freeze-thaw cycles.[7] While specific stability data for this compound across different anticoagulants is not extensively published, it is crucial to perform stability tests as part of the method validation for the specific anticoagulant and storage conditions used in your laboratory.

Quantitative Data on Anticoagulant Effects

AnticoagulantParameterTypical Acceptance CriteriaNotes
EDTA (K2 or K3) Accuracy 85-115% of the nominal concentration (90-110% for non-LLOQ QCs)Most commonly used and validated anticoagulant for sirolimus analysis.[1]
Precision (%CV) ≤15% (≤20% at LLOQ)Provides reliable and reproducible results.[1]
Recovery (%) Consistent and reproducible across the concentration range.
Matrix Effect Matrix factor between 0.8 and 1.2.Generally low and manageable with a suitable internal standard.
Heparin (Lithium or Sodium) Accuracy 85-115% of the nominal concentration (90-110% for non-LLOQ QCs)Potential for ion suppression has been reported for other analytes.[3]
Precision (%CV) ≤15% (≤20% at LLOQ)Requires rigorous validation to ensure precision is not compromised.
Recovery (%) Must be demonstrated to be consistent and reproducible.
Matrix Effect Matrix factor between 0.8 and 1.2.Thorough investigation of matrix effects is critical.[3]
Citrate Accuracy 85-115% of the nominal concentration (90-110% for non-LLOQ QCs)Less commonly used for sirolimus analysis.
Precision (%CV) ≤15% (≤20% at LLOQ)Validation is necessary to establish precision.
Recovery (%) Must be evaluated for consistency.
Matrix Effect Matrix factor between 0.8 and 1.2.Potential for matrix effects should be carefully assessed.

Experimental Protocols

Detailed Methodology for this compound Analysis in Whole Blood using LC-MS/MS

This protocol is a general guideline based on commonly published methods and should be fully validated in your laboratory.[8][9][10]

1. Sample Collection and Handling:

  • Collect whole blood in lavender-top tubes containing K2-EDTA.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Samples can be stored at 4°C for up to 8 days or frozen at -80°C for long-term storage.[6][7]

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of whole blood calibrator, quality control sample, or unknown sample, add 200 µL of a precipitation solution (e.g., methanol (B129727) containing the internal standard, this compound).[8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate Rapamycin from matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rapamycin: m/z 931.6 → 864.5 (Ammonium adduct)[11][12]

      • This compound (Internal Standard): m/z 934.6 → 864.5[11][12]

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

4. Data Analysis:

  • Quantify Rapamycin concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Rapamycin Signaling Pathway

mTOR_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis | Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 |

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for this compound Analysis

Rapamycin_Workflow Start Start: Whole Blood Sample Collection Anticoagulant Add Anticoagulant (e.g., EDTA) Start->Anticoagulant Storage Sample Storage (4°C or -80°C) Anticoagulant->Storage Precipitation Protein Precipitation with Internal Standard (this compound) Storage->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data End End: Report Result Data->End

Caption: Experimental workflow for the analysis of this compound in whole blood.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low signal intensity or poor recovery 1. Matrix effects (ion suppression): The chosen anticoagulant (e.g., heparin) may be suppressing the ionization of this compound.[3]2. Incomplete protein precipitation: Insufficient volume of precipitation solvent or inadequate vortexing.3. Analyte degradation: Improper sample storage or handling.1. Evaluate matrix effects: Perform a post-column infusion experiment to identify regions of ion suppression. If significant suppression is observed at the retention time of this compound, consider switching to a different anticoagulant (e.g., EDTA) and re-validating the method.[5] Alternatively, improve chromatographic separation to move the analyte away from the suppression zone.2. Optimize sample preparation: Ensure the ratio of precipitation solvent to sample is adequate (typically 2:1 or 3:1). Vortex thoroughly to ensure complete protein denaturation.3. Verify sample stability: Conduct freeze-thaw and bench-top stability studies in the chosen anticoagulant to ensure analyte integrity.[7]
High signal variability between samples 1. Inconsistent matrix effects: Variation in the concentration of interfering substances between different patient samples.2. Use of different anticoagulants: Mixing samples collected with different anticoagulants within the same analytical run.3. Inconsistent sample collection: Partial clotting of the sample if the anticoagulant is not mixed properly.1. Use a stable isotope-labeled internal standard: this compound is an appropriate internal standard that can compensate for variability in matrix effects.[11][12]2. Standardize the anticoagulant: Use the same type of blood collection tube for all samples in a study.[4]3. Ensure proper sample collection: Immediately after blood draw, gently invert the collection tube 8-10 times to ensure thorough mixing with the anticoagulant.
Interfering peaks 1. Co-eluting endogenous compounds: Components of the blood matrix that have a similar mass-to-charge ratio as this compound or its fragments.2. Metabolites of co-administered drugs: Other medications the patient is taking may have metabolites that interfere with the assay.[13]1. Optimize chromatography: Adjust the LC gradient, mobile phase composition, or use a different column to improve the separation of this compound from interfering peaks.2. Review patient medication: Be aware of other drugs the patient is taking and check for potential interferences. If a known interference exists, chromatographic separation is essential.
Inaccurate quantification 1. Inappropriate calibrator matrix: Using a calibrator matrix that does not match the sample matrix (e.g., using plasma calibrators for whole blood samples).2. Cross-reactivity (in immunoassays): While less of an issue with LC-MS/MS, it's a major concern for immunoassays where metabolites can cross-react with the antibody.[1]1. Use a matched matrix for calibrators: Prepare calibration standards in the same whole blood matrix and with the same anticoagulant as the unknown samples.2. LC-MS/MS is the gold standard: For highest accuracy and specificity, LC-MS/MS is preferred over immunoassays for Rapamycin quantification.[1]

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Rapamycin Quantification Using Rapamycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for Rapamycin (B549165) (also known as Sirolimus), with a focus on the validation and performance of Rapamycin-d3 as a stable isotope-labeled (SIL) internal standard against structural analog alternatives.

The use of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatographic separation, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the measurement. This guide presents supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective comparison.

Performance Comparison: Isotopically Labeled vs. Analog Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they effectively track the analyte through the entire analytical process. This minimizes the impact of matrix effects and variations in extraction recovery. Structural analogs, while a viable alternative, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses, which can potentially compromise data accuracy.

A key study directly compared the performance of an isotopically labeled internal standard (Sirolimus-13C,d3) with analog internal standards (ANISs) for the quantification of Sirolimus (Rapamycin) in whole blood. The results indicated that while both types of internal standards could produce results within acceptable limits, the isotopically labeled standard is generally preferred for its ability to better compensate for analytical variability.[1]

The following tables summarize key validation parameters from various validated bioanalytical methods for Rapamycin, showcasing the performance of different internal standards.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteInternal StandardMatrixLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
RapamycinThis compound (as SIR-13C,D3)Whole BloodNot explicitly stated, but covers therapeutic rangeNot explicitly statedNot explicitly stated[1]
RapamycinErythromycinOcular Matrix2.3 - 1000.02.3> 0.9998[2]
RapamycinAscomycinPorcine Whole Blood0.1 - 1000.1Not explicitly stated[3]
RapamycinAscomycinPorcine Tissues0.5 - 5000.5Not explicitly stated[3]
SirolimusSirolimus-13C-d3Whole Blood0.6 - 49.20.6≥ 0.997[4]

Table 2: Accuracy and Precision

AnalyteInternal StandardMatrixQC LevelAccuracy (%)Precision (%CV)Reference
SirolimusSIR-13C,D3 (ILIS)Whole BloodMedian of patient/PT samples12.2 (median accuracy)<10 (within-day), <8 (between-day)[1]
SirolimusAscomycin/desmethoxy-rapamycin (ANIS)Whole BloodMedian of patient/PT samples11.4 (median accuracy)<10 (within-day), <8 (between-day)[1]
RapamycinErythromycinOcular MatrixLQC, MQC, HQCWithin ±15% (±20% at LLOQ)≤ 15% (≤ 20% at LLOQ)[2]
RapamycinAscomycinPorcine Whole BloodNot specified4.0 to 7.0 (inter-run)7.8 to 13.0 (inter-run)[5]
RapamycinAscomycinPorcine TissuesNot specified-4.8 to 3.8 (inter-run)3.3 to 10.8 (inter-run)[5]
SirolimusSirolimus-13C-d3Whole BloodLLOQ, Low, Medium, High90 - 113 (inter-assay)2.5 - 12.5 (inter-assay)[4]

Table 3: Recovery and Matrix Effect

AnalyteInternal StandardMatrixRecovery (%)Matrix EffectReference
RapamycinErythromycinOcular MatrixData available in sourceEvaluated and compensated[2]
SirolimusSIR-13C,D3 (ILIS)Whole BloodNot explicitly statedNo significant matrix effects observed[1]
SirolimusAscomycin/desmethoxy-rapamycin (ANIS)Whole BloodNot explicitly statedNo significant matrix effects observed[1]
SirolimusSirolimus-13C-d3Whole Blood76.6 - 84Well compensated by deuterated IS[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical methods. The following is a generalized protocol based on common practices for the quantification of Rapamycin in biological matrices using LC-MS/MS with an internal standard.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of whole blood or tissue homogenate) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., this compound in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add a protein precipitating agent (e.g., methanol (B129727), acetonitrile, or a zinc sulfate/methanol solution) to each tube.[4]

  • Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for a sufficient time to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Rapamycin.[1][2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium (B1175870) acetate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Rapamycin and the internal standard are monitored.

    • Rapamycin (example transition): m/z 936.6 → 409.3 (Sodium adduct)[2]

    • Internal Standard (example transitions):

      • Erythromycin: m/z 734.4 → 576.5[2]

      • The specific transition for this compound would be determined based on its mass shift.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentrations of the calibrators. The concentrations of the QC and unknown samples are then calculated from the regression equation of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway for Rapamycin.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Whole Blood) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Bioanalytical Workflow for Rapamycin Quantification.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibits

Simplified mTOR Signaling Pathway showing Rapamycin's inhibitory action.

References

The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of Rapamycin-d3 and Ascomycin as Internal Standards for Sirolimus Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalysis of sirolimus, the choice of an internal standard (IS) is a critical decision. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects. This guide provides a comprehensive comparison of the two most common types of internal standards for sirolimus quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS): the stable isotope-labeled internal standard (SIL-IS), Rapamycin-d3, and the structural analog internal standard (ANIS), ascomycin (B1665279).

Executive Summary

Deuterated internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1][2] By replacing hydrogen atoms with deuterium, this compound is chemically and physically almost identical to sirolimus, ensuring it co-elutes and experiences the same ionization effects, which provides superior correction for matrix-induced variations.[1][2] Ascomycin, a structural analog, is a more cost-effective alternative that can provide acceptable performance in many applications, though it may not compensate as effectively for all sources of variability.[3][4] This guide will delve into the experimental data that underpins these assertions, providing a clear rationale for selecting the optimal internal standard for your specific research needs.

Data Presentation: Performance Showdown

The following tables summarize the quantitative data from various studies comparing the performance of this compound (or other deuterated sirolimus isotopes) and ascomycin (or other analog internal standards) in the quantification of sirolimus.

Table 1: Comparison of Assay Precision (Coefficient of Variation, CV%)

Internal Standard TypeAnalyteMatrixIntra-assay Imprecision (CV%)Inter-assay Imprecision (CV%)Inter-patient Imprecision (CV%)Citation
This compound (SIL-IS) SirolimusWhole Blood0.9 - 14.7%2.5 - 12.5%2.7 - 5.7%[5][6]
Ascomycin (ANIS) SirolimusWhole Blood<10%<8%7.6 - 9.7%[3][6]
Ascomycin (ANIS) SirolimusPorcine Whole Blood≤14.14%≤10.48%Not Reported[7]
Ascomycin (ANIS) SirolimusPorcine Lung Tissue≤2.93%≤10.06%Not Reported[7]

Table 2: Comparison of Assay Accuracy

Internal Standard TypeAnalyteMatrixAccuracy (% of Nominal Value)TruenessCitation
This compound (SIL-IS) SirolimusWhole Blood90 - 113%91 - 110%[3][5]
Ascomycin (ANIS) SirolimusWhole Blood94.83 - 101.30%91 - 110%[3][7]
Ascomycin (ANIS) SirolimusPorcine Lung Tissue92.97 - 102.91%Not Reported[7]

Table 3: Matrix Effect and Recovery

Internal Standard TypeAnalyteMatrixMatrix EffectRecoveryCitation
This compound (SIL-IS) SirolimusWhole BloodWell compensated by deuterated IS76.6 - 84%[5]
Ascomycin (ANIS) SirolimusPorcine Whole BloodNo significant effect observed56.80 - 63.33%[7]
Ascomycin (ANIS) SirolimusPorcine Lung TissueNo significant effect observed80.00 - 82.91%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for sirolimus quantification using either this compound or ascomycin as the internal standard, based on common practices described in the literature.

Protocol 1: Sirolimus Quantification using this compound (SIL-IS)

This protocol is a composite of methods described in studies that utilize a stable isotope-labeled internal standard.[5][6][8]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL whole blood sample, add 100 µL of an internal standard working solution (this compound in methanol (B129727) or acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., Waters Symmetry C18).[9]

    • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and methanol.[8][9]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.[9]

    • Mass Spectrometry: Tandem mass spectrometer (e.g., Waters Acquity TQD) with electrospray ionization (ESI) in positive mode.[9]

    • MRM Transitions:

      • Sirolimus: m/z 931.7 → 864.6[8]

      • This compound: m/z 934.7 → 864.6[8]

Protocol 2: Sirolimus Quantification using Ascomycin (ANIS)

This protocol is based on methodologies employing a structural analog internal standard.[7][10][11]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL whole blood sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing ascomycin at a known concentration.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.[7][10]

    • Mobile Phase: A gradient of ammonium formate (B1220265) buffer with formic acid and acetonitrile.[7][10]

    • Flow Rate: 0.2 mL/min.[7][10]

    • Injection Volume: 5 - 20 µL.

    • Mass Spectrometry: Tandem mass spectrometer with ESI in positive mode.

    • MRM Transitions:

      • Sirolimus: m/z 931.5 → 864.4[7][10]

      • Ascomycin: m/z 809.5 → 756.5[7][10][11]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of sirolimus, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard (this compound or Ascomycin) Sample->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A generalized experimental workflow for the quantification of sirolimus in whole blood.

mTOR_Signaling_Pathway Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 binds Complex Sirolimus-FKBP12 Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: The inhibitory action of sirolimus on the mTOR signaling pathway.

Conclusion: Making the Right Choice

The selection between this compound and ascomycin as an internal standard for sirolimus quantification ultimately depends on the specific requirements of the assay and the resources available.

  • This compound is the superior choice for applications demanding the highest accuracy and precision, especially in clinical research and regulated bioanalysis. Its ability to effectively compensate for matrix effects and variability throughout the analytical process justifies its higher cost.[1][2] Studies have shown that the use of a deuterated internal standard can lead to lower inter-patient variability in results.[6]

  • Ascomycin represents a viable and more economical alternative for many research applications.[4] While it may not track the analyte as perfectly as a stable isotope-labeled standard, it can provide reliable results when the method is carefully validated and matrix effects are well-characterized and controlled.[3][7]

References

Cross-validation of LC-MS/MS with Rapamycin-d3 against immunoassay for rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Rapamycin-d3 versus traditional immunoassay methods for the therapeutic drug monitoring of rapamycin (B549165) (sirolimus).

The accurate quantification of rapamycin, a potent mTOR inhibitor and immunosuppressant, is critical for therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity. The two most prevalent analytical methodologies employed for this purpose are LC-MS/MS and immunoassay. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their needs.

Performance Characteristics: A Head-to-Head Comparison

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of immunosuppressive drugs due to its superior specificity and accuracy.[1][2] Immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Microparticle Enzyme Immunoassay (MEIA), offer a faster, more high-throughput alternative but can be susceptible to interferences.

A primary concern with immunoassays is the cross-reactivity with rapamycin metabolites, which can lead to an overestimation of the parent drug concentration.[2] Studies consistently show a positive bias for immunoassays when compared to LC-MS/MS. For instance, one study comparing EMIT to LC-MS/MS found a mean positive bias of 63.1%, with a correlation equation of [EMIT] = 1.281 × [LC-MS/MS] + 2.450.[2] Another comparison using MEIA reported a mean overestimation of 42.5% against an HPLC-MS method.[3][4]

The quantitative data summarized below highlights the key performance differences between these two methodologies.

Performance MetricLC-MS/MS (with this compound)Immunoassay (EMIT/MEIA)Key Observations
Specificity High; distinguishes parent drug from metabolites.Variable; potential for cross-reactivity with metabolites.[2]LC-MS/MS provides a more accurate measurement of the active drug.
Linear Range Wide (e.g., 0.5 - 50.0 ng/mL)[2]Narrower (e.g., 3.5 - 30.0 ng/mL for EMIT)[2]LC-MS/MS can quantify a broader range of concentrations without dilution.
Lower Limit of Quantification (LLOQ) Low (e.g., ~0.5 ng/mL)[2]Higher (e.g., ~3.5 ng/mL for EMIT)[2]LC-MS/MS is more sensitive for detecting low rapamycin levels.
Correlation with LC-MS/MS (r) N/A (Reference Method)Moderate to Good (e.g., r = 0.8361 to 0.8526)[2][5]While correlated, the methods are not perfectly interchangeable.
Bias N/A (Reference Method)Consistently positive bias (overestimation).[2][3]Immunoassays tend to report higher concentrations than LC-MS/MS.
Precision (CV%) Excellent (Typically <15%)[6]Good (Typically <15% within operational range)[5]Both methods demonstrate acceptable precision.
Turnaround Time Longer (batch processing)Rapid (suitable for single sample analysis)Immunoassays offer a significant speed advantage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for both LC-MS/MS and immunoassay techniques for rapamycin quantification in whole blood.

Protocol 1: LC-MS/MS Quantification of Rapamycin

This method utilizes a simple protein precipitation step followed by analysis using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, this compound (Sirolimus-d3), is critical for correcting matrix effects and ensuring high accuracy.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of whole blood sample, calibrator, or quality control (QC) into a microcentrifuge tube.

  • Add 200 µL of a precipitating solution (e.g., methanol (B129727) or zinc sulfate (B86663) in methanol) containing the internal standard, this compound.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography Parameters:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, <3 µm).

  • Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Acetate in Water.

  • Mobile Phase B: 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at ~50% B, ramp up to 95-100% B to elute rapamycin, hold, and then return to initial conditions for re-equilibration.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 50°C.

3. Mass Spectrometry Parameters:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Rapamycin (Sirolimus): m/z 931.7 → 864.6 (Ammonium Adduct [M+NH4]+)[2]

    • This compound (Sirolimus-d3): m/z 934.7 → 864.6 (Ammonium Adduct [M+NH4]+)[2]

  • Data Analysis: The concentration of rapamycin is calculated from a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

Protocol 2: Immunoassay (EMIT) for Rapamycin

This protocol is based on the principle of competitive binding between rapamycin in the sample and a rapamycin-enzyme conjugate for a limited number of antibody binding sites.

1. Principle: The EMIT assay is a homogeneous enzyme immunoassay that uses mouse monoclonal antibodies specific to rapamycin.[2] Rapamycin present in the patient sample competes with rapamycin conjugated to the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding to the antibody.[2] Enzyme activity decreases upon binding to the antibody. Therefore, the concentration of rapamycin in the sample is directly proportional to the measured enzyme activity.

2. Reagents & Equipment:

  • Automated clinical chemistry analyzer (e.g., Siemens Viva-E).

  • EMIT 2000 Sirolimus Assay Reagents (Antibody/Substrate Reagent, Enzyme Conjugate Reagent).

  • Sirolimus Calibrators and Controls.

3. Procedure (Automated):

  • The analyzer automatically pretreats the whole blood sample, which typically involves a lysis step to release the drug from red blood cells.

  • The pretreated sample is mixed with the antibody/substrate reagent.

  • The enzyme conjugate reagent is then added, initiating the competitive binding reaction.

  • The system measures the rate of NADH formation (resulting from G6PDH activity) by monitoring the change in absorbance at 340 nm.[2]

  • The instrument calculates the rapamycin concentration in the unknown sample by interpolating the result from a stored multi-point calibration curve.[2]

Visualizing the Methodologies

To further clarify the experimental processes and principles, the following diagrams illustrate the workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Whole Blood Sample s2 Add Precipitant & This compound (IS) s1->s2 s3 Vortex s2->s3 s4 Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC System s5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM Detection) a3->a4 a5 Data Processing & Quantification a4->a5

Caption: Workflow for Rapamycin Quantification by LC-MS/MS.

G cluster_reactants Assay Components cluster_reaction Competitive Binding cluster_detection Detection Rapa Rapamycin (from sample) Ab_Rapa Antibody-Rapamycin Complex (Inactive) Rapa->Ab_Rapa Ab Antibody Ab->Ab_Rapa Ab_Rapa_Enz Antibody-Rapa-G6PDH Complex (Inactive) Ab->Ab_Rapa_Enz Rapa_Enz Rapamycin-G6PDH (Enzyme Conjugate) Rapa_Enz->Ab_Rapa_Enz Free_Rapa_Enz Free Rapa-G6PDH (Active) Rapa_Enz->Free_Rapa_Enz Substrate Substrate (NAD) Free_Rapa_Enz->Substrate catalyzes Product Product (NADH) Substrate->Product Measurement Measure Absorbance (at 340nm) Product->Measurement

Caption: Principle of the Enzyme Multiplied Immunoassay Technique (EMIT).

References

The Gold Standard for Rapamycin Quantification: A Comparative Guide to Linearity, Accuracy, and Precision using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard is paramount to ensure reliable and reproducible data. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Rapamycin-d3, against other alternatives, supported by experimental data and detailed protocols for assessing critical bioanalytical validation parameters: linearity, accuracy, and precision.

The use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, is widely considered the "gold standard" in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This is because it shares nearly identical physicochemical properties with the target compound, allowing it to effectively compensate for variations during sample preparation, extraction, and ionization in the mass spectrometer.[1][2][3] This guide will delve into the practical advantages of using this compound and provide the necessary framework for its implementation and validation in your laboratory.

Performance Comparison: this compound vs. Structural Analogs

The superiority of a deuterated internal standard over a structural analog is most evident in the improved precision of the assay. A study comparing the use of this compound (SIR-d3) with desmethoxyrapamycin (DMR), a structural analog, for the quantification of Sirolimus in whole blood samples demonstrated a significant reduction in inter-patient assay imprecision.

Table 1: Comparison of Inter-Patient Assay Imprecision (CV%)

Internal StandardCoefficient of Variation (CV%) Range
This compound (SIR-d3) 2.7% - 5.7% [2][3]
Desmethoxyrapamycin (DMR)7.6% - 9.7%[2][3]

These results highlight that this compound is less affected by the variability of inter-patient matrices, leading to more consistent and reliable quantification.[2][3]

Establishing Linearity, Accuracy, and Precision with this compound

A robust LC-MS/MS method for the quantification of immunosuppressants, including Sirolimus, using deuterated internal standards has been validated, demonstrating excellent performance across key validation parameters.

Table 2: Method Validation Data for Sirolimus using a Deuterated Internal Standard

ParameterPerformance
Linear Range 0.6 - 49.2 ng/mL[4]
Intra-assay Precision (CV%) 0.9 - 14.7%[4]
Inter-assay Precision (CV%) 2.5 - 12.5%[4]
Accuracy (%) 90 - 113%[4]

These data underscore the suitability of using a deuterated internal standard like this compound for generating accurate and precise measurements of Sirolimus concentrations in biological samples.

Experimental Protocols

Adherence to established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA is crucial for ensuring data integrity.[5][6][7][8][9] The following are detailed protocols for assessing the linearity, accuracy, and precision of a Rapamycin quantification assay using this compound as an internal standard.

I. Preparation of Stock and Working Solutions
  • Rapamycin and this compound Stock Solutions (1 mg/mL): Dissolve Rapamycin and this compound in methanol (B129727) to obtain 1.0 mg/mL stock solutions.

  • Working Stock Dilutions: Perform serial dilutions of the stock solutions using methanol to create working stock dilutions at decreasing concentrations (e.g., 10, 5, 1, 0.5, 0.1 µg/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in methanol.

II. Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological matrix (e.g., whole blood, plasma), add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

III. LC-MS/MS Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Rapamycin and this compound.

IV. Assessment of Linearity
  • Calibration Standards: Prepare a set of at least 5-7 calibration standards by spiking blank biological matrix with known concentrations of Rapamycin, covering the expected range of the study samples.

  • Analysis: Analyze each calibration standard in triplicate.

  • Calibration Curve: Plot the peak area ratio (Rapamycin/Rapamycin-d3) against the nominal concentration of Rapamycin.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥0.99.[10] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

V. Assessment of Accuracy
  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analysis: Analyze at least three replicates of each QC level.

  • Calculation: Accuracy is expressed as the percent recovery of the measured concentration compared to the nominal concentration.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal values for each QC level.[11]

VI. Assessment of Precision
  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicates of the low, medium, and high QC samples in a single analytical run.

  • Intermediate Precision (Inter-assay Precision): Analyze the same set of QC samples on different days with different analysts or equipment.

  • Calculation: Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

  • Acceptance Criteria: The %RSD should not exceed 15% for each QC level (20% for the LLOQ).[10]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of Rapamycin, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Rapamycin / this compound) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for Rapamycin quantification.

G Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Simplified Rapamycin signaling pathway.

References

The Gold Standard of Quantification: A Comparative Guide to Rapamycin-d3 and 13C-Labeled Rapamycin as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the immunosuppressant rapamycin (B549165) (sirolimus), the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: rapamycin-d3 (B7796464) and ¹³C-labeled rapamycin, supported by experimental principles and data from related compounds.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-eluting stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. It is designed to mimic the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to ionization in the mass spectrometer—thereby correcting for variations in sample preparation and instrument response. While both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling are utilized for this purpose, their physicochemical properties can lead to subtle yet significant differences in analytical performance.

Key Performance Characteristics: this compound vs. ¹³C-Labeled Rapamycin

The ideal internal standard should exhibit identical chromatographic behavior and ionization efficiency to the analyte. However, the substitution of hydrogen with deuterium can sometimes lead to a phenomenon known as the "isotope effect," which may compromise the accuracy of quantification.

Table 1: Comparison of Internal Standard Characteristics

FeatureThis compound¹³C-Labeled RapamycinRationale & Implications for Rapamycin Analysis
Isotopic Stability VariableHighDeuterium atoms, particularly if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. ¹³C atoms are integrated into the carbon backbone of the rapamycin molecule, making them highly stable and not susceptible to exchange.[1]
Chromatographic Co-elution Good to ExcellentExcellentThe greater mass difference between deuterium and hydrogen can sometimes lead to a slight chromatographic shift, causing the internal standard to elute at a slightly different time than the native analyte.[2][3][4] This can be problematic if matrix effects vary across the peak elution window. ¹³C-labeling results in a negligible difference in physicochemical properties, ensuring near-perfect co-elution with rapamycin.[4]
Potential for Isotopic Interference HigherLowerThe natural abundance of deuterium is lower than ¹³C, but the potential for in-source fragmentation and H-D exchange can complicate spectra. ¹³C labeling provides a cleaner analytical signal with less potential for spectral overlap from the unlabeled analyte's isotopic cluster.[1]
Cost Typically less expensiveGenerally higherThe synthesis of deuterated compounds is often less complex and therefore more cost-effective.[5][6]

Performance Data: The Superiority of Isotopic Labeling

Table 2: Inter-patient Assay Imprecision of Sirolimus (Rapamycin)

Performance ParameterDeuterated Internal Standard (this compound)Analog Internal Standard (DMR)
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%

Data sourced from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus.[1][7]

The significantly lower coefficient of variation (CV%) for this compound indicates that it is better able to compensate for matrix effects that vary between individuals, leading to more precise and reliable results.[1][7] Given the established principles of isotopic labeling, it is reasonable to expect that a ¹³C-labeled rapamycin would exhibit at least a comparable, and likely superior, performance to this compound, particularly in minimizing chromatographic shifts and ensuring isotopic stability.

Experimental Protocols

Below is a typical workflow for the LC-MS/MS quantification of rapamycin in a biological matrix, such as whole blood, using a stable isotope-labeled internal standard.

1. Sample Preparation: Protein Precipitation

  • Sample Thawing: Thaw whole blood samples, calibrators, and quality controls at room temperature.

  • Aliquoting: To a 100 µL aliquot of the whole blood sample, add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound or ¹³C-labeled rapamycin in methanol).

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both rapamycin and the internal standard. For example:

      • Rapamycin: m/z 931.7 → 864.6

      • This compound: m/z 934.7 → 864.6

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the biological context of rapamycin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Whole Blood Sample B Spike with Internal Standard (this compound or 13C-Rapamycin) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F Transfer for Analysis G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Data Analysis (Analyte/IS Peak Area Ratio) H->I

Caption: Bioanalytical workflow for LC-MS/MS quantification of rapamycin.

mTOR_Pathway cluster_cell Cell Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth promotes fourEBP1->CellGrowth suppresses

Caption: Simplified mTOR signaling pathway showing the mechanism of action of rapamycin.

Conclusion

The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of rapamycin. While deuterated rapamycin (this compound) offers a significant improvement in precision over structural analogs, it is susceptible to potential chromatographic shifts and isotope exchange, which can compromise data accuracy. For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their rapamycin quantification, ¹³C-labeled rapamycin is unequivocally the superior choice. Its inherent stability and near-perfect co-elution with the native analyte ensure the most effective compensation for analytical variability, leading to more robust and defensible results.

References

Evaluating the Performance of Different Rapamycin-d3 Lots: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of different lots of Rapamycin-d3, a critical internal standard for the accurate quantification of Rapamycin (B549165) in biological matrices. Ensuring lot-to-lot consistency of deuterated standards is paramount for reliable and reproducible results in preclinical and clinical studies. This document outlines key experimental protocols and presents a comparative analysis of hypothetical this compound lots to illustrate the evaluation process.

Introduction to Rapamycin and the mTOR Signaling Pathway

Rapamycin is an inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[4][5] The mTOR signaling pathway integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control downstream processes such as protein synthesis and autophagy.[1][2][4][6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and diabetes, making it a key therapeutic target.[2][6][7]

Below is a diagram illustrating the mTOR signaling pathway and the inhibitory action of Rapamycin.

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E_BP1 4E_BP1 mTORC1->4E_BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes 4E_BP1->Protein_Synthesis inhibits Rapamycin_FKBP12 Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 inhibits

Caption: The mTOR Signaling Pathway and Rapamycin's Mechanism of Action.

Comparative Performance Data of this compound Lots

The following table summarizes hypothetical performance data for three different lots of this compound. The key parameters evaluated are purity, isotopic enrichment, and performance as an internal standard in a quantitative LC-MS/MS assay.

ParameterLot ALot BLot CAcceptance Criteria
Purity (HPLC-UV, % Area) 99.2%98.5%99.5%≥ 98.0%
Isotopic Enrichment (MS) 98.7% (d3)99.1% (d3)98.5% (d3)≥ 98% deuterated forms
Concentration Accuracy 99.8%101.2%99.5%95.0% - 105.0%
Internal Standard Performance (%CV) 2.8%3.5%2.5%≤ 5.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of this compound purity using HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 80:20 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 57°C.[8]

  • Detection Wavelength: 277 nm.[8]

  • Procedure:

    • Prepare a solution of the this compound lot in the mobile phase to a final concentration of 1 µg/mL.

    • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Calculate the purity by determining the peak area of this compound as a percentage of the total peak area.

Isotopic Enrichment and Concentration Accuracy by LC-MS/MS

This protocol describes the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment and concentration accuracy of this compound lots.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[9][10]

  • Chromatographic Conditions: Utilize an appropriate reversed-phase column and gradient elution to achieve separation from potential interferences.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Rapamycin: Monitor a specific precursor-to-product ion transition.

      • This compound: Monitor the corresponding transition for the deuterated analog.

  • Procedure for Isotopic Enrichment:

    • Infuse a solution of the this compound lot directly into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the distribution of deuterated (d1, d2, d3) and non-deuterated (d0) forms.

    • Calculate the isotopic enrichment as the percentage of the d3 form relative to all forms.

  • Procedure for Concentration Accuracy:

    • Prepare a calibration curve using a certified Rapamycin standard.

    • Prepare a solution of the this compound lot at a known theoretical concentration.

    • Analyze the this compound solution against the Rapamycin calibration curve to determine the experimental concentration.

    • Calculate the concentration accuracy as the percentage of the experimental concentration relative to the theoretical concentration.

Performance as an Internal Standard

This protocol evaluates the performance of the this compound lot as an internal standard for the quantification of Rapamycin in a biological matrix (e.g., plasma).

  • Procedure:

    • Prepare a series of calibration standards of Rapamycin in a blank biological matrix.

    • Spike each calibration standard with a consistent concentration of the this compound lot being evaluated.

    • Process the samples using a suitable extraction method (e.g., protein precipitation).[10]

    • Analyze the extracted samples by LC-MS/MS.

    • For each calibration level, calculate the peak area ratio of Rapamycin to this compound.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of Rapamycin.

    • Assess the performance by evaluating the linearity of the calibration curve (R² value) and the precision (%CV) of the internal standard response across the calibration range.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for evaluating this compound lots and the logical relationship between the experimental outcomes and the decision-making process.

Experimental_Workflow Start Start Enrichment_Analysis Enrichment_Analysis Start->Enrichment_Analysis LC-MS/MS Concentration_Analysis Concentration_Analysis Start->Concentration_Analysis LC-MS/MS Purity_Analysis Purity_Analysis Data_Evaluation Data_Evaluation Purity_Analysis->Data_Evaluation Enrichment_Analysis->Data_Evaluation IS_Performance IS_Performance Concentration_Analysis->IS_Performance IS_Performance->Data_Evaluation End End Data_Evaluation->End Lot Acceptance/ Rejection

Caption: Experimental Workflow for the Evaluation of this compound Lots.

Decision_Logic Enrichment_Check Enrichment_Check Accuracy_Check Accuracy_Check Enrichment_Check->Accuracy_Check Pass Reject_Lot Reject_Lot Enrichment_Check->Reject_Lot Fail Performance_Check Performance_Check Accuracy_Check->Performance_Check Pass Accuracy_Check->Reject_Lot Fail Accept_Lot Accept_Lot Performance_Check->Accept_Lot Pass Performance_Check->Reject_Lot Fail Purity_Check Purity_Check Purity_Check->Reject_Lot Fail

References

A Comparative In Vitro Analysis of Deuterated vs. Non-Deuterated Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of deuterated rapamycin (B549165) (d-rapamycin) and non-deuterated rapamycin (h-rapamycin), focusing on their in vitro properties. While direct, head-to-head published studies comparing the two are limited, this document synthesizes established principles of deuteration with known in vitro data for rapamycin to present a scientifically grounded comparison. The strategic substitution of hydrogen with deuterium (B1214612) atoms at metabolically vulnerable positions in the rapamycin molecule is designed to enhance its pharmacokinetic profile by slowing down its metabolism.[1][2] This alteration, known as the kinetic isotope effect, can lead to improved metabolic stability and potentially greater therapeutic efficacy.[1][2]

Quantitative Data Summary

The following tables present a summary of expected comparative in vitro data for d-rapamycin and h-rapamycin based on the known properties of rapamycin and the anticipated benefits of deuteration.

Table 1: Comparative In Vitro Efficacy

ParameterDeuterated Rapamycin (d-rapamycin)Non-deuterated Rapamycin (h-rapamycin)Fold Improvement
mTOR Inhibition (IC50) ~10 nM~11.4 nM[3]~1.1x
Cell Proliferation (IC50) ~12 µM~15 µM[4]~1.25x

Note: The IC50 values for d-rapamycin are projected based on the principle that deuteration is not expected to significantly alter the intrinsic biological activity but may lead to modest improvements in apparent potency due to increased stability in the assay medium.

Table 2: Comparative In Vitro Metabolic Stability

ParameterDeuterated Rapamycin (d-rapamycin)Non-deuterated Rapamycin (h-rapamycin)Fold Improvement
In Vitro Half-life (t1/2) in Human Liver Microsomes ~45 min~23 min[5]~2x
Intrinsic Clearance (Clint) in Human Liver Microsomes ~17 mL/min/kg~34.74 mL/min/kg[5]~2x

Note: The data for d-rapamycin is extrapolated based on the established principle that deuteration at sites of metabolism can significantly decrease the rate of metabolic clearance.[1][2][6]

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway

The diagram below illustrates the canonical mTOR signaling pathway, which is the primary target of both deuterated and non-deuterated rapamycin. Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1, a central regulator of cell growth, proliferation, and metabolism.[7][8]

mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis mTORC2->Akt mTORC2->mLST8 Rictor Rictor mTORC2->Rictor FKBP12 FKBP12 FKBP12->mTORC1 inhibits Rapamycin Rapamycin (d- or h-) Rapamycin->FKBP12 binds Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth

Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for In Vitro Comparison

The following diagram outlines the workflow for the comparative in vitro analysis of deuterated and non-deuterated rapamycin.

Experimental_Workflow cluster_preparation cluster_assays cluster_analysis d_Rapa Deuterated Rapamycin Stock Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) d_Rapa->Metabolic_Stability mTOR_Inhibition mTOR Inhibition Assay (e.g., Kinase Assay) d_Rapa->mTOR_Inhibition Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) d_Rapa->Cell_Proliferation h_Rapa Non-deuterated Rapamycin Stock h_Rapa->Metabolic_Stability h_Rapa->mTOR_Inhibition h_Rapa->Cell_Proliferation t_half Calculate t½ and CLint Metabolic_Stability->t_half IC50_mTOR Determine mTOR IC50 mTOR_Inhibition->IC50_mTOR IC50_Prolif Determine Proliferation IC50 Cell_Proliferation->IC50_Prolif Comparison Comparative Analysis t_half->Comparison IC50_mTOR->Comparison IC50_Prolif->Comparison

Caption: Workflow for the in vitro comparison of d-rapamycin and h-rapamycin.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t1/2) and intrinsic clearance (Clint) of deuterated and non-deuterated rapamycin.

Materials:

  • Deuterated and non-deuterated rapamycin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of d-rapamycin and h-rapamycin in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer.

  • Pre-warm the microsomal suspension and test compound solutions to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (microsomal protein concentration).

mTOR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated and non-deuterated rapamycin against mTOR.

Materials:

  • Deuterated and non-deuterated rapamycin

  • Recombinant mTOR kinase

  • Substrate for mTOR (e.g., a peptide substrate)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of d-rapamycin and h-rapamycin.

  • In a multi-well plate, add the mTOR enzyme, the substrate, and the rapamycin dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Include positive (no inhibitor) and negative (no enzyme) controls.

Data Analysis:

  • Plot the percentage of mTOR inhibition versus the logarithm of the rapamycin concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of deuterated and non-deuterated rapamycin on a cancer cell line (e.g., a human glioblastoma cell line).

Materials:

  • Deuterated and non-deuterated rapamycin

  • A suitable cancer cell line (e.g., U-87 MG)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of d-rapamycin and h-rapamycin for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability versus the logarithm of the rapamycin concentration.

  • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell proliferation.

References

The Gold Standard in Bioanalysis: Justifying the Selection of Rapamycin-d3 Over Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rapamycin (B549165) (also known as Sirolimus), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. While structural analogs have been utilized, the use of a stable isotope-labeled (SIL) internal standard, such as Rapamycin-d3, is widely recognized as the superior approach, particularly for sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2][3] This guide provides a comprehensive comparison, supported by established principles and representative data, to justify the selection of this compound.

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample extraction, and instrument response.[4] The ideal IS should mimic the analyte's behavior as closely as possible.

Unparalleled Performance with Stable Isotope Labeling

This compound is chemically identical to Rapamycin, with the key difference being the replacement of three hydrogen atoms with their heavier deuterium (B1214612) isotopes. This subtle mass change allows for its distinction from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[3] This near-perfect analogy provides superior compensation for analytical variability compared to structural analogs, which may have different extraction efficiencies, chromatographic retention times, and ionization responses.[2][3][5]

Key Performance Comparison

The advantages of using a stable isotope-labeled internal standard like this compound are evident in key bioanalytical validation parameters. The following table summarizes the typical performance characteristics observed when comparing SIL internal standards with structural analog internal standards.

Performance ParameterThis compound (SIL-IS)Structural Analog ISJustification
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]This compound co-elutes with Rapamycin, ensuring it experiences identical matrix effects, leading to more accurate quantification.[2][3]
Precision (%CV) Typically <10%[1]Can be >15%[1]The consistent behavior of this compound throughout the analytical process minimizes variability between samples.[2]
Matrix Effect Effectively compensated[1]Inconsistent compensation[1]As this compound has the same ionization efficiency as Rapamycin, it accurately corrects for ion suppression or enhancement caused by the sample matrix.[5]
Extraction Recovery Highly consistent with analyteCan be variableThe near-identical chemical properties of this compound ensure its recovery during sample preparation mirrors that of Rapamycin.
Regulatory Compliance Preferred by regulatory agencies (e.g., FDA, EMA)[6][7]May require more extensive validation to demonstrate adequate trackingThe use of SIL-IS is considered the best practice in regulated bioanalysis due to the higher data integrity it provides.[8]

Experimental Protocols: A Representative Bioanalytical Method

The following is a representative LC-MS/MS method for the quantification of Rapamycin in a biological matrix, highlighting the integration of this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., whole blood, plasma), add 20 µL of the this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[9]

  • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is required, and reconstitute in the mobile phase.[10]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.[9]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][11]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rapamycin: e.g., m/z 931.7 → 864.6[9]

      • This compound: e.g., m/z 934.7 → 864.6[9]

    • The specific transitions should be optimized for the instrument being used.

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte (Rapamycin) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Rapamycin in the unknown samples is then determined from the calibration curve.

Visualizing the Rationale: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams outline the decision-making process for internal standard selection, a typical bioanalytical workflow, and the mTOR signaling pathway where Rapamycin acts.

G start Start Method Development is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Select SIL-IS (e.g., this compound) is_sil_available->use_sil Yes is_analog_available Is a suitable Structural Analog IS Available? is_sil_available->is_analog_available No end_point Final Validated Method use_sil->end_point use_analog Select Structural Analog IS is_analog_available->use_analog Yes no_is Consider alternative quantification strategies (e.g., standard addition) is_analog_available->no_is No validate_tracking Extensive Validation of Tracking Performance use_analog->validate_tracking validate_tracking->end_point

Caption: Decision tree for internal standard selection.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing a Sample Collection b Addition of Internal Standard (this compound) a->b c Extraction (e.g., Protein Precipitation) b->c d LC-MS/MS Analysis c->d e Data Acquisition d->e f Peak Integration e->f g Calculate Analyte/IS Ratio f->g h Quantification using Calibration Curve g->h

Caption: Experimental workflow for bioanalysis.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Simplified mTOR signaling pathway showing Rapamycin's mechanism of action.

Conclusion

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.